CTCE 9908
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2,6-diamino-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[6-amino-5-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-6-oxohexyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C86H147N27O23/c1-45(2)35-58(104-81(133)64(43-116)110-83(135)68(47(5)6)112-66(120)39-99-71(123)53(89)17-9-12-30-87)75(127)108-62(41-114)79(131)106-60(37-49-22-26-51(118)27-23-49)77(129)102-56(20-15-33-97-85(92)93)73(125)96-32-14-11-19-55(70(91)122)101-74(126)57(21-16-34-98-86(94)95)103-78(130)61(38-50-24-28-52(119)29-25-50)107-80(132)63(42-115)109-76(128)59(36-46(3)4)105-82(134)65(44-117)111-84(136)69(48(7)8)113-67(121)40-100-72(124)54(90)18-10-13-31-88/h22-29,45-48,53-65,68-69,114-119H,9-21,30-44,87-90H2,1-8H3,(H2,91,122)(H,96,125)(H,99,123)(H,100,124)(H,101,126)(H,102,129)(H,103,130)(H,104,133)(H,105,134)(H,106,131)(H,107,132)(H,108,127)(H,109,128)(H,110,135)(H,111,136)(H,112,120)(H,113,121)(H4,92,93,97)(H4,94,95,98)/t53-,54-,55?,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,68-,69-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYRSKROGTWHDC-ICWZLGNASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NCCCCC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCCCCC(C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCCN)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCCN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C86H147N27O23 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1927.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of CTCE-9908: A CXCR4 Antagonist Inducing Mitotic Catastrophe and Inhibiting Metastasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CTCE-9908 is a potent and selective peptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Its primary mechanism of action involves the competitive inhibition of the binding of the natural ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1), to the CXCR4 receptor. This blockade disrupts a critical signaling axis implicated in tumor proliferation, survival, angiogenesis, and metastasis. Uniquely, in certain cancer types such as ovarian cancer, CTCE-9908 induces cell death through a non-apoptotic pathway known as mitotic catastrophe. This guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the action of CTCE-9908.
Introduction to the CXCL12/CXCR4 Axis in Cancer
The CXCL12/CXCR4 signaling axis plays a crucial role in normal physiological processes, including hematopoiesis, immune cell trafficking, and embryonic development. However, this pathway is frequently hijacked by cancer cells to promote their growth and dissemination. CXCR4 is overexpressed in a wide variety of cancers, and its ligand, CXCL12, is often abundant in microenvironments that are common sites of metastasis, such as the bone marrow, lungs, and liver. The binding of CXCL12 to CXCR4 on cancer cells activates several downstream signaling cascades, including the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which promote cell survival, proliferation, and migration.
CTCE-9908: A Competitive Antagonist of CXCR4
CTCE-9908 is a peptide-based antagonist designed to mimic the binding of CXCL12 to CXCR4, thereby competitively inhibiting the natural ligand-receptor interaction. By blocking this initial step, CTCE-9908 effectively abrogates the downstream signaling events that contribute to cancer progression.
Visualization of the CXCL12/CXCR4 Signaling Pathway and CTCE-9908 Inhibition
The following diagram illustrates the CXCL12/CXCR4 signaling pathway and the point of intervention by CTCE-9908.
Induction of Mitotic Catastrophe in Ovarian Cancer
A distinctive mechanism of action of CTCE-9908, particularly observed in ovarian cancer cells, is the induction of mitotic catastrophe.[1] This is a form of cell death that occurs during mitosis as a result of premature or aberrant entry into or exit from the mitotic phase.[1] CTCE-9908 treatment leads to multinucleation, G2-M cell cycle arrest, and abnormal mitosis in CXCR4-expressing ovarian cancer cells.[1] This effect is attributed to the deregulation of DNA damage checkpoint and spindle assembly checkpoint proteins.[1]
Signaling Pathway Leading to Mitotic Catastrophe
The diagram below outlines the proposed pathway through which CTCE-9908 induces mitotic catastrophe.
Quantitative Data on the Efficacy of CTCE-9908
The anti-tumor and anti-metastatic effects of CTCE-9908 have been quantified in various preclinical models.
In Vitro Efficacy in Ovarian Cancer
| Cell Line | Assay | Concentration | Effect |
| IGROV-1, TOV-21G, SKOV-3 | Cell Viability | 100 µg/mL | Cytotoxicity after 10 days |
| IGROV-1, TOV-21G, SKOV-3 | Cell Cycle Analysis | 100-300 µg/mL | G2-M arrest |
In Vivo Efficacy in Breast Cancer Models
| Animal Model | Treatment | Duration | Primary Tumor Growth Inhibition | Metastasis Inhibition |
| MMTV-PyMT Transgenic Mice | 50 mg/kg/day, s.c. | 3.5 weeks | 45% | Not specified |
| MMTV-PyMT Transgenic Mice | CTCE-9908 + Docetaxel | Not specified | 38% (vs. Docetaxel alone) | Not specified |
| MMTV-PyMT Transgenic Mice | CTCE-9908 + DC101 (anti-VEGFR2) | Not specified | 37% (vs. DC101 alone) | 75% reduction in distant metastasis |
In Vivo Efficacy in Prostate Cancer Models
| Animal Model | Treatment | Duration | Primary Tumor Growth | Metastasis |
| Orthotopic PC-3 Xenograft | 25 mg/kg/day, s.c. | Not specified | No significant effect | Significant reduction in total tumor burden and lymph node metastasis |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., IGROV-1, TOV-21G, SKOV-3) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of CTCE-9908 (e.g., 0-300 µg/mL) and incubate for the desired duration (e.g., 10 days).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Transwell Migration Assay
-
Cell Preparation: Culture cancer cells to 80-90% confluency and then serum-starve for 24 hours.
-
Chamber Setup: Place a Transwell insert (8 µm pore size) into each well of a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., CXCL12) to the lower chamber.
-
Cell Seeding: Seed the serum-starved cells in serum-free medium in the upper chamber, with or without CTCE-9908.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining and Counting: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet. Count the number of migrated cells under a microscope.
Mouse Xenograft Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 PC-3 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Treatment: Administer CTCE-9908 (e.g., 25 mg/kg/day, subcutaneous injection) or a vehicle control to the mice.
-
Tumor Measurement: Measure tumor volume every 3-4 days using calipers (Volume = 0.5 x length x width²).
-
Metastasis Analysis: At the end of the study, sacrifice the mice and harvest primary tumors and organs of interest (e.g., lymph nodes, lungs) for histological analysis to assess metastasis.
Experimental Workflow Visualization
The following diagram provides a logical workflow for assessing the in vivo efficacy of CTCE-9908.
Conclusion
CTCE-9908 demonstrates a multifaceted mechanism of action centered on the potent and selective antagonism of the CXCR4 receptor. Its ability to inhibit CXCL12-mediated signaling disrupts key pathways involved in tumor growth, survival, and metastasis. The unique induction of mitotic catastrophe in ovarian cancer cells highlights a novel therapeutic avenue. The preclinical data strongly support the continued investigation of CTCE-9908 as a promising anti-cancer agent, both as a monotherapy and in combination with existing chemotherapeutic drugs. Further research is warranted to fully elucidate the downstream effectors of CXCR4 inhibition by CTCE-9908 and to explore its efficacy in a broader range of malignancies.
References
The CXCR4 Antagonist CTCE-9908: A Technical Overview for Cancer Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
CTCE-9908 is a potent and selective competitive antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a key mediator in cancer progression, metastasis, and angiogenesis. This technical guide provides an in-depth overview of CTCE-9908, including its mechanism of action, chemical properties, and a summary of its preclinical efficacy in various cancer models. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development of this promising anti-cancer agent.
Introduction to CTCE-9908 and the SDF-1/CXCR4 Axis
The stromal cell-derived factor-1 (SDF-1), also known as CXCL12, and its primary receptor, CXCR4, form a critical signaling axis involved in numerous physiological processes, including hematopoiesis, immune responses, and embryonic development. In the context of oncology, the SDF-1/CXCR4 axis is frequently hijacked by cancer cells to promote their proliferation, survival, migration, and invasion. High expression of CXCR4 on tumor cells is often associated with poor prognosis and increased metastatic potential.
CTCE-9908 is a peptide analog of SDF-1 that acts as a competitive inhibitor of CXCR4. By binding to CXCR4, CTCE-9908 blocks the interaction of SDF-1 with the receptor, thereby inhibiting the downstream signaling pathways that contribute to cancer progression. This targeted approach makes CTCE-9908 a compelling candidate for anti-cancer therapy.
Chemical Properties and Structure
CTCE-9908 is a dimeric peptide composed of the first eight amino acids of the N-terminus of SDF-1. Its structure is designed to competitively bind to CXCR4 with high affinity.
| Property | Value |
| Molecular Formula | C₈₆H₁₄₇N₂₇O₂₃ |
| Molecular Weight | 1927.27 g/mol |
| Amino Acid Sequence | Dimer of KGVSLSYR |
| CAS Number | 1030384-98-5 |
| Solubility | Soluble in water |
Mechanism of Action: Inhibition of the SDF-1/CXCR4 Signaling Pathway
CTCE-9908 functions by competitively binding to the CXCR4 receptor, thereby preventing its activation by its natural ligand, SDF-1. This blockade disrupts a cascade of downstream signaling events crucial for cancer cell pathophysiology.
Preclinical Efficacy of CTCE-9908
Numerous preclinical studies have demonstrated the anti-cancer activity of CTCE-9908 in a variety of cancer models. The following tables summarize the key quantitative findings from these studies.
In Vitro Studies
| Cancer Type | Cell Line | Assay | Concentration of CTCE-9908 | Result |
| Ovarian Cancer | IGROV, TOV21G, SKOV3 | Migration Assay | 0-300 µg/mL | Inhibition of migration and growth.[1] |
| Prostate Cancer | PC-3 | Invasion Assay | 50 µg/mL | Significant reduction in CXCL12-induced chemoinvasion.[2][3] |
| Osteosarcoma | K7M2 | Proliferation (MTT) Assay | Not specified | Increase in doubling time from 19.5 h to 26.5 h.[4] |
| Osteosarcoma | K7M2 | Adhesion Assay | Not specified | Decreased adhesion.[4] |
| Osteosarcoma | K7M2 | Migration Assay | Not specified | Decreased migration.[4] |
| Osteosarcoma | K7M2 | Invasion Assay | Not specified | Decreased invasion.[4] |
In Vivo Studies
| Cancer Type | Animal Model | Treatment Regimen | Outcome |
| Breast Cancer | Mammary fat pad xenograft (MDA-MB-231) | 25 mg/kg, s.c., 5 days/week | 7-fold and 5-fold reduction in primary tumor burden at 5 and 6 weeks, respectively.[5] |
| Breast Cancer | Left cardiac ventricle injection (MDA-231-BSC12) | 25 mg/kg, s.c., 5 days/week | 9-fold and 20-fold reduction in metastatic tumor burden at 5 and 6 weeks, respectively.[5] |
| Prostate Cancer | Orthotopic xenograft (PC-3) | 25 mg/kg, i.p., daily | Did not alter primary tumor growth but significantly reduced total tumor burden (lymph node and distant metastases).[2][3] |
| Prostate Cancer | Xenograft (PC-3-Bcl-2) | Daily i.p. injections | Significant reduction in tumor size (396 mm³ vs. 1,010 mm³ in control).[6] |
| Osteosarcoma | Tail vein injection (K7M2) | Pre-treatment of cells with 100 µg/mL | 50% reduction in the number of gross metastatic lung nodules.[4] |
| Melanoma | Tail vein injection | Pre-treatment of cells | 50% reduction in lung nodules.[4] |
Experimental Protocols
In Vitro Cell Migration Assay (Boyden Chamber)
This protocol describes a method to assess the effect of CTCE-9908 on cancer cell migration towards a chemoattractant, such as SDF-1.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cancer cell line of interest
-
Serum-free culture medium
-
Complete culture medium (with FBS)
-
SDF-1 (chemoattractant)
-
CTCE-9908
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) (for fixation)
-
Crystal Violet stain (0.1%)
-
Cotton swabs
Procedure:
-
Preparation:
-
Starve cancer cells in serum-free medium for 12-24 hours prior to the assay.
-
Rehydrate the Transwell inserts by adding serum-free medium to the top and bottom chambers and incubating for 1-2 hours at 37°C.[7]
-
-
Assay Setup:
-
Remove the rehydration medium.
-
In the lower chamber of the 24-well plate, add complete medium containing SDF-1 as the chemoattractant.
-
Trypsinize and resuspend the starved cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
In separate tubes, prepare cell suspensions with varying concentrations of CTCE-9908.
-
Add 100 µL of the cell suspension (with or without CTCE-9908) to the upper chamber of each Transwell insert.[4]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 12-24 hours, allowing cells to migrate through the porous membrane.[8]
-
-
Staining and Quantification:
-
After incubation, carefully remove the inserts from the plate.
-
Using a cotton swab, gently remove the non-migratory cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.[8]
-
Stain the fixed cells with 0.1% Crystal Violet for 20 minutes.[8]
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view using an inverted microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each treatment condition.
-
Compare the number of migrated cells in the CTCE-9908-treated groups to the control group to determine the inhibitory effect.
-
In Vivo Orthotopic Xenograft Model of Breast Cancer
This protocol describes the establishment of an orthotopic breast cancer xenograft model in mice to evaluate the in vivo efficacy of CTCE-9908.
Materials:
-
Luciferase-expressing breast cancer cells (e.g., MDA-MB-231-luc)
-
Immunocompromised mice (e.g., female nude mice)
-
Matrigel
-
CTCE-9908
-
Vehicle control (e.g., sterile PBS)
-
D-Luciferin
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for injection
Procedure:
-
Cell Preparation:
-
Culture luciferase-expressing breast cancer cells under standard conditions.
-
On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.[5]
-
-
Orthotopic Implantation:
-
Anesthetize the mice using isoflurane.
-
Inject 100 µL of the cell suspension (1 x 10⁶ cells) into the inguinal mammary fat pad of each mouse.[5]
-
-
Tumor Growth Monitoring and Treatment:
-
Allow tumors to establish and grow.
-
Monitor tumor growth weekly using bioluminescent imaging. This involves injecting the mice with D-luciferin and imaging them using an in vivo imaging system.[9][10]
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[11]
-
Administer CTCE-9908 (e.g., 25 mg/kg) or vehicle control via subcutaneous injection five days a week.[5]
-
-
Endpoint and Analysis:
-
Continue treatment and monitoring for a predefined period (e.g., 6 weeks).
-
At the end of the study, euthanize the mice.
-
Excise the primary tumors and weigh them.
-
Harvest organs of interest (e.g., lungs, liver, bones) to assess metastatic burden, which can be quantified by ex vivo bioluminescent imaging of the tissues.
-
-
Data Analysis:
-
Compare the average primary tumor weight and metastatic burden between the CTCE-9908-treated and control groups using appropriate statistical tests.
-
Conclusion
CTCE-9908 is a promising CXCR4 antagonist with demonstrated preclinical efficacy in a range of cancer models. Its ability to inhibit tumor growth and metastasis by targeting the SDF-1/CXCR4 signaling axis makes it a valuable tool for cancer research and a potential candidate for clinical development. The experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of CTCE-9908 and other CXCR4 inhibitors. As our understanding of the tumor microenvironment and the role of chemokine signaling in cancer continues to evolve, targeted therapies like CTCE-9908 will likely play an increasingly important role in the future of oncology.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Targeting CXCR4 with CTCE-9908 inhibits prostate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CXCR4 with CTCE-9908 inhibits prostate tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A CXCR4 antagonist CTCE-9908 inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of CXCR4 antagonist CTCE-9908 on prostate tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. benchchem.com [benchchem.com]
- 9. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]
- 10. labcorp.com [labcorp.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Synthesis of CTCE-9908
For Researchers, Scientists, and Drug Development Professionals
Abstract
CTCE-9908 is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a key mediator in cancer progression, metastasis, and inflammation. This technical guide provides a comprehensive overview of the structure, synthesis, and mechanism of action of CTCE-9908. Detailed experimental protocols for its synthesis via solid-phase peptide synthesis (SPPS) are presented, alongside a summary of its biological activity in various preclinical cancer models. The guide is intended to serve as a valuable resource for researchers and drug development professionals working on the development of novel CXCR4-targeted therapeutics.
Introduction
The CXCL12/CXCR4 signaling axis plays a pivotal role in tumor cell proliferation, survival, angiogenesis, and metastasis.[1][2] Consequently, the CXCR4 receptor has emerged as a promising therapeutic target for cancer treatment. CTCE-9908 is a peptide-based CXCR4 antagonist that has demonstrated significant anti-tumor and anti-metastatic effects in a variety of preclinical cancer models, including breast cancer, osteosarcoma, melanoma, and prostate cancer.[3][4][5][6] This guide details the chemical structure of CTCE-9908, provides a hypothetical, detailed protocol for its synthesis, and summarizes its biological efficacy.
Structure and Properties of CTCE-9908
CTCE-9908 is a peptide analog of CXCL12.[4] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈₆H₁₄₇N₂₇O₂₃ | [7] |
| Molecular Weight | 1927.27 g/mol | [7] |
| Amino Acid Sequence | A dimer of the first eight amino acids of CXCL12 (SDF-1) | [8] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water (to 2 mg/ml) and other aqueous solutions | [7] |
| Purity | ≥95% | [7] |
| Storage | Store at -20°C | [7] |
| CAS Number | 1030384-98-5 | [7] |
Synthesis of CTCE-9908
While the precise, proprietary synthesis protocol for CTCE-9908 is not publicly available, a standard and logical approach for its production would be through Fmoc-based solid-phase peptide synthesis (SPPS). The following is a detailed, hypothetical protocol based on established SPPS methodologies.
Materials and Reagents
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
HPLC grade water and acetonitrile
-
Automated peptide synthesizer
Experimental Protocol: Solid-Phase Peptide Synthesis
A logical workflow for the synthesis of CTCE-9908 is outlined below.
Step 1: Resin Swelling Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
Step 2: Fmoc Deprotection Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 20 minutes.
Step 3: Washing Wash the resin thoroughly with DMF to remove excess piperidine and the deprotection byproducts.
Step 4: Amino Acid Coupling Couple the first Fmoc-protected amino acid to the resin using DIC as the activator and OxymaPure® as the base in DMF. The reaction is typically allowed to proceed for 1-2 hours.
Step 5: Washing Wash the resin with DMF to remove excess reagents and byproducts.
Step 6: Repeat Synthesis Cycle Repeat steps 2-5 for each subsequent amino acid in the CTCE-9908 sequence.
Step 7: Cleavage and Deprotection After the final amino acid has been coupled, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating it with a cleavage cocktail of TFA, TIS, water, and DTT for 2-3 hours.
Step 8: Peptide Precipitation Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet.
Step 9: Purification Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Step 10: Lyophilization and Analysis Lyophilize the purified peptide to obtain a white powder. Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Mechanism of Action: The CXCL12/CXCR4 Signaling Pathway
CTCE-9908 functions as a competitive antagonist at the CXCR4 receptor, thereby inhibiting the binding of its natural ligand, CXCL12.[4] This disruption of the CXCL12/CXCR4 signaling axis interferes with a multitude of downstream cellular processes that are critical for tumor progression.
The binding of CXCL12 to CXCR4 activates intracellular G-protein coupled signaling cascades, including the MAPK and PI3K/Akt pathways.[1] These pathways promote cell proliferation, survival, migration, and angiogenesis, all of which contribute to tumor growth and metastasis.[1][9] By blocking the initial ligand-receptor interaction, CTCE-9908 effectively inhibits these downstream events.
Preclinical Efficacy of CTCE-9908
Numerous preclinical studies have demonstrated the potent anti-cancer activity of CTCE-9908 across a range of tumor types.
In Vitro Studies
| Cell Line | Cancer Type | Effect of CTCE-9908 | Reference |
| K7M2 | Osteosarcoma | Decreased growth rate, adhesion, migration, and invasion. | [3] |
| Ovarian Cancer Cells | Ovarian Cancer | Induces mitotic catastrophe, cytotoxicity, and inhibits migration. | [10] |
| PC-3 | Prostate Cancer | Inhibited CXCL12-induced cell invasion. | [6] |
| B16 F10 | Melanoma | Inhibited cell survival. | [11] |
In Vivo Studies
| Cancer Model | Treatment Regimen | Key Findings | Reference |
| Murine Osteosarcoma | Pre-treatment of cells with 100 µg/ml CTCE-9908 | 50% reduction in gross metastatic lung nodules. | [3] |
| Murine Melanoma | Pre-treatment of cells with CTCE-9908 | Significant reduction in lung metastases. | [3] |
| Breast Cancer (MDA-MB-231) | 25 mg/kg, s.c., 5 days/week | 7-fold reduction in primary tumor burden at 5 weeks. 9-fold reduction in metastatic tumor burden at 5 weeks. | [4][12] |
| Breast Cancer (PyMT model) | 50 mg/kg CTCE-9908 | 45% inhibition of primary tumor growth at 3.5 weeks. In combination with docetaxel, decreased tumor volume by 38%. In combination with DC101, 37% decrease in primary tumor volume and 75% reduction in distant metastasis. |
Conclusion
CTCE-9908 is a promising CXCR4 antagonist with well-documented anti-tumor and anti-metastatic properties. Its peptide nature allows for specific targeting of the CXCR4 receptor, leading to the inhibition of key signaling pathways involved in cancer progression. The detailed, albeit hypothetical, synthesis protocol provided in this guide, along with the summary of its biological activity, offers a solid foundation for researchers interested in exploring the therapeutic potential of CTCE-9908 and developing next-generation CXCR4 inhibitors. Further investigation and clinical trials are warranted to fully elucidate the clinical utility of CTCE-9908 in the treatment of various cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the chemokine receptor CXCR4 for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical Development of a Novel Class of CXCR4 Antagonist Impairing Solid Tumors Growth and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. peptide.com [peptide.com]
- 7. selleckchem.com [selleckchem.com]
- 8. youtube.com [youtube.com]
- 9. CTCE-9908 | CXCR4 antagonist | Probechem Biochemicals [probechem.com]
- 10. moodle2.units.it [moodle2.units.it]
- 11. scispace.com [scispace.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
The Role of CTCE-9908 in the CXCL12/CXCR4 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The CXCL12/CXCR4 signaling axis is a critical pathway in cancer progression, playing a pivotal role in tumor cell proliferation, survival, angiogenesis, and metastasis. Consequently, it has emerged as a promising target for therapeutic intervention. CTCE-9908, a peptide analog of CXCL12, acts as a competitive antagonist to the CXCR4 receptor, thereby inhibiting the downstream effects of this signaling cascade. This technical guide provides an in-depth overview of the mechanism of action of CTCE-9908, supported by a compilation of quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research, and the signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language. This document serves as a comprehensive resource for researchers and drug development professionals working on CXCR4-targeted cancer therapies.
Introduction to the CXCL12/CXCR4 Signaling Pathway
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that, upon binding to its cognate ligand, stromal cell-derived factor-1 (SDF-1), also known as CXCL12, initiates a cascade of intracellular signaling events.[1][2] This axis is integral to various physiological processes, including hematopoiesis, organogenesis, and immune cell trafficking.[2] However, the CXCL12/CXCR4 pathway is frequently hijacked by cancer cells to promote their growth, survival, and dissemination.[1][2]
Activation of CXCR4 by CXCL12 triggers several downstream signaling pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[3] These pathways collectively contribute to:
-
Tumor cell proliferation and survival: By activating pro-survival signals and inhibiting apoptosis.[3]
-
Chemotaxis and metastasis: By directing the migration of cancer cells to organs that express high levels of CXCL12, such as the bone marrow, lungs, and liver.[1]
-
Angiogenesis: By promoting the formation of new blood vessels that supply nutrients to the tumor.[1]
-
Therapeutic resistance: By creating a protective tumor microenvironment.[2]
Given its central role in malignancy, the CXCL12/CXCR4 axis represents a key target for the development of novel anti-cancer therapeutics.
CTCE-9908: A Competitive Antagonist of CXCR4
CTCE-9908 is a synthetic peptide analog of CXCL12 designed to competitively bind to the CXCR4 receptor, thereby blocking the binding of the endogenous ligand CXCL12 and inhibiting downstream signaling.[4]
Mechanism of Action
As a competitive antagonist, CTCE-9908 occupies the CXCL12 binding site on the CXCR4 receptor without initiating the conformational changes required for receptor activation and subsequent intracellular signaling. This effectively abrogates the pro-tumorigenic effects mediated by the CXCL12/CXCR4 axis.
Quantitative Data on CTCE-9908 Efficacy
The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of CTCE-9908 from various preclinical studies.
In Vitro Efficacy
| Parameter | Cell Line | Assay | Value | Reference |
| IC50 | B16-F10 (Melanoma) | Cell Viability (Crystal Violet) | 200 µg/mL (at 48h) | [5] |
| IC50 | Jurkat (T-cell leukemia) | CXCL12 Binding Competition | 19,145 ± 2,380 nM | [6][7] |
| IC50 | Jurkat (T-cell leukemia) | Chemotaxis Inhibition | 23,593 ± 1,711 nM | [6][7] |
| Migration Inhibition | K7M2 (Osteosarcoma) | Transwell Migration | 23% decrease | [4][8] |
| Invasion Inhibition | K7M2 (Osteosarcoma) | Matrigel Invasion | 45% decrease | [4] |
| Invasion Inhibition | PC-3 (Prostate Cancer) | Chemoinvasion Assay | Significant reduction at 50 µg/mL | [9] |
In Vivo Efficacy
| Cancer Model | Animal Model | Treatment Protocol | Outcome | Reference |
| Breast Cancer | MDA-MB-231 Xenograft (Mouse) | 25 mg/kg, s.c., 5 days/week | 7-fold reduction in primary tumor burden at 5 weeks; 20-fold reduction in metastatic burden at 6 weeks | [10] |
| Prostate Cancer | PC-3 Orthotopic (Mouse) | 25 mg/kg | Significant reduction in total tumor burden; no significant effect on primary tumor growth | [9] |
| Osteosarcoma | K7M2 Metastasis Model (Mouse) | Pre-treatment of cells | 50% reduction in lung nodules | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and execution of studies investigating CTCE-9908 and other CXCR4 antagonists.
Transwell Migration Assay
This assay assesses the ability of a compound to inhibit the chemotactic migration of cancer cells towards a gradient of CXCL12.
Protocol:
-
Cell Preparation:
-
Culture cancer cells expressing CXCR4 to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay.
-
Harvest cells and resuspend in serum-free medium at a concentration of 1 x 106 cells/mL.
-
-
Assay Setup:
-
Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate.
-
In the lower chamber, add medium containing CXCL12 (e.g., 100 ng/mL) and the desired concentration of CTCE-9908 or vehicle control.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period determined by the migratory capacity of the cells (typically 4-24 hours).
-
Following incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with a solution such as 0.5% crystal violet for 15 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Matrigel Invasion Assay
This assay is a modification of the migration assay that assesses the ability of cells to invade through a basement membrane matrix, a crucial step in metastasis.
Protocol:
-
Insert Preparation:
-
Thaw Matrigel basement membrane matrix on ice.
-
Dilute the Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL.
-
Add 100 µL of the diluted Matrigel to the upper chamber of each Transwell insert and incubate at 37°C for 1 hour to allow for solidification.
-
-
Cell Seeding and Incubation:
-
Prepare and seed cells as described in the Transwell Migration Assay protocol.
-
The lower chamber should contain CXCL12 and the test compound.
-
Incubation times are typically longer than for migration assays (e.g., 24-48 hours) to allow for matrix degradation and invasion.
-
-
Analysis:
-
After incubation, remove the non-invading cells and the Matrigel from the upper surface of the membrane.
-
Fix, stain, and quantify the invading cells on the lower surface of the membrane as described for the migration assay.
-
Western Blotting for Downstream Signaling
This technique is used to assess the effect of CTCE-9908 on the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways.
Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with various concentrations of CTCE-9908 for 1-2 hours.
-
Stimulate the cells with CXCL12 (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes).
-
Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Immunoblotting:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt (e.g., p-Akt Ser473) and ERK (e.g., p-ERK1/2 Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Akt and total ERK.
-
Clinical Development
A Phase Ib/II clinical trial of CTCE-9908 was conducted in patients with late-stage cancers. The dose-escalation portion of the trial treated ten patients with doses ranging from 0.25 to 5 mg/kg/day.[1] No dose-limiting toxicities were observed, and two out of three patients with ovarian cancer exhibited stable disease.[1] The trial was intended to proceed with an expansion cohort at 5 mg/kg/day.[1] Further information on the final results and the current clinical status of CTCE-9908 is limited in the public domain.
Conclusion
CTCE-9908 is a potent and selective antagonist of the CXCR4 receptor with demonstrated preclinical efficacy in a variety of cancer models. By competitively inhibiting the CXCL12/CXCR4 signaling axis, CTCE-9908 effectively reduces tumor cell migration, invasion, and proliferation, and inhibits tumor growth and metastasis in vivo. The provided data and experimental protocols offer a valuable resource for the continued investigation of CTCE-9908 and the broader field of CXCR4-targeted cancer therapy. Further research is warranted to fully elucidate its clinical potential.
References
- 1. Chemokine Therapeutics Corp. Announces Preliminary Results of CTCE-9908 Phase Ib/II Clinical Trial in Late Stage Cancer Patients - BioSpace [biospace.com]
- 2. Chemokine Therapeutics Corp. Achieves Critical Milestone With The Start Of A Phase Ib/II Human Clinical Trial In Cancer - BioSpace [biospace.com]
- 3. Targeting the chemokine receptor CXCR4 for cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors | PLOS One [journals.plos.org]
- 7. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the CXCR4/CXCL12 chemokine pathway reduces the development of murine pulmonary metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting CXCR4 with CTCE-9908 inhibits prostate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A CXCR4 antagonist CTCE-9908 inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Data on CTCE-9908: A Technical Assessment of Safety and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CTCE-9908 is a potent and selective peptide antagonist of the C-X-C chemokine receptor 4 (CXCR4), a key mediator in cancer progression and metastasis.[1][2][3] Preclinical research has primarily focused on its anti-neoplastic efficacy, demonstrating its ability to induce mitotic catastrophe and cytotoxicity in CXCR4-expressing cancer cells, and to inhibit tumor growth and metastasis in various animal models.[1][2][4][5][6] This technical guide synthesizes the publicly available preclinical data on CTCE-9908, with a specific focus on what is known about its safety and toxicity profile.
It is critical to note that dedicated, publicly available preclinical safety and toxicology studies, such as those required for an Investigational New Drug (IND) application (e.g., single and repeat-dose toxicity, safety pharmacology, genotoxicity, and reproductive toxicity studies), have not been identified in the public domain. The information presented herein is therefore derived from in vitro and in vivo efficacy studies. While these studies provide some insights into tolerated dose levels in specific animal models of cancer, they do not represent a comprehensive safety evaluation. One product data sheet explicitly states that the product has not been fully validated for medical applications and is for research use only.[7]
Mechanism of Action: The CXCR4/CXCL12 Axis
CTCE-9908 is a peptide analog of CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1) that acts as a competitive antagonist at the CXCR4 receptor.[4] The CXCR4/CXCL12 signaling pathway is integral to numerous physiological processes, including hematopoiesis, immune responses, and organ development. In the context of oncology, this axis is frequently hijacked by cancer cells to promote proliferation, survival, angiogenesis, and metastasis to organs that express high levels of CXCL12, such as the lungs, liver, and bone.[8]
By blocking the interaction between CXCL12 and CXCR4, CTCE-9908 is intended to disrupt these pathological processes. In vitro studies have shown that CTCE-9908 can inhibit the migration of ovarian and osteosarcoma cancer cells towards a CXCL12 gradient.[1] Furthermore, it has been observed to induce G2-M cell cycle arrest and mitotic catastrophe in ovarian cancer cells, leading to cytotoxicity.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CTCE-9908 | CXCR4 antagonist | Probechem Biochemicals [probechem.com]
- 4. A CXCR4 antagonist CTCE-9908 inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CXCR4 peptide antagonist inhibits primary breast tumor growth, metastasis and enhances the efficacy of anti-VEGF treatment or docetaxel in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of CXCR4 by CTCE-9908 inhibits breast cancer metastasis to lung and bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. The involvement of a chemokine receptor antagonist CTCE-9908 and kynurenine metabolites in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Oncology Profile of CTCE-9908: A CXCR4 Antagonist
An In-depth Technical Guide on the Preclinical Efficacy of CTCE-9908 in Cancer Cell Lines
Introduction
CTCE-9908 is a potent and selective peptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a key mediator in cancer progression. The CXCL12/CXCR4 signaling axis is critically involved in tumor growth, invasion, metastasis, and angiogenesis. By disrupting this pathway, CTCE-9908 presents a promising therapeutic strategy for various malignancies. This technical guide provides a comprehensive overview of the in vitro effects of CTCE-9908 on a panel of cancer cell lines, with a particular focus on ovarian and prostate cancer. The data herein summarizes the compound's impact on cell viability, migration, apoptosis, and cell cycle progression, supported by detailed experimental protocols and visual representations of the underlying molecular mechanisms.
Quantitative Analysis of In Vitro Efficacy
The anti-cancer activity of CTCE-9908 has been evaluated across multiple human cancer cell lines. The following tables summarize the key quantitative findings from these in vitro studies.
Table 1: Cell Viability and Cytotoxicity
While specific IC50 values for ovarian cancer cell lines after 10 days of treatment are not explicitly stated in the primary literature, a cell viability assay demonstrated a dose-dependent decrease in cell survival in CXCR4-expressing ovarian cancer cell lines.[1]
| Cell Line | Cancer Type | Assay | Concentration (µg/mL) | Incubation Time | % Cell Viability | Citation |
| IGROV | Ovarian | Cell Viability | 100 | 10 days | ~60% | [1] |
| TOV21G | Ovarian | Cell Viability | 100 | 10 days | ~50% | [1] |
| SKOV3 | Ovarian | Cell Viability | 100 | 10 days | ~40% | [1] |
| PC-3 | Prostate | Cell Growth | Not Specified | Not Specified | No Significant Change | [2] |
| C4-2B | Prostate | Cell Growth | Not Specified | Not Specified | No Significant Change | [2] |
Table 2: Inhibition of Cancer Cell Migration and Invasion
CTCE-9908 has demonstrated significant inhibitory effects on the migration and invasion of various cancer cell lines, key processes in metastasis.
| Cell Line | Cancer Type | Assay | Concentration (µg/mL) | Effect | Citation |
| IGROV | Ovarian | Migration Assay | 100 | Significant Inhibition | [1] |
| TOV21G | Ovarian | Migration Assay | 100 | Significant Inhibition | [1] |
| PC-3 | Prostate | Invasion Assay | 50 | Potent Inhibition of CXCL12-induced invasion | [2] |
Table 3: Apoptosis Induction
Studies have consistently shown that CTCE-9908's primary mechanism of action is not the induction of apoptosis.
| Cell Line | Cancer Type | Assay | Concentration (µg/mL) | Incubation Time | % Apoptotic Cells (Annexin V+) | Citation |
| IGROV | Ovarian | Annexin V/PI Staining | 100 and 300 | 3 days | No significant increase | [3] |
| TOV21G | Ovarian | Annexin V/PI Staining | 100 and 300 | 3 days | No significant increase | [3] |
| SKOV3 | Ovarian | Annexin V/PI Staining | 100 and 300 | 3 days | No significant increase | [3] |
Table 4: Cell Cycle Analysis
A hallmark of CTCE-9908's activity is the induction of G2/M phase cell cycle arrest, leading to mitotic catastrophe.
| Cell Line | Cancer Type | Assay | Concentration (µg/mL) | Incubation Time | Effect | Citation |
| IGROV | Ovarian | Propidium (B1200493) Iodide Staining | 100 and 300 | 3 days | G2/M Arrest | [3] |
| TOV21G | Ovarian | Propidium Iodide Staining | 100 and 300 | 3 days | G2/M Arrest | [3] |
| SKOV3 | Ovarian | Propidium Iodide Staining | 100 and 300 | 3 days | G2/M Arrest | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of CTCE-9908 (e.g., 0-300 µg/mL) and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 10 days).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Transwell Migration Assay
This assay assesses the migratory capacity of cancer cells towards a chemoattractant.
-
Chamber Preparation: Place 24-well Transwell inserts (8 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., CXCL12 or 10% FBS) to the lower chamber.
-
Cell Seeding: Seed cancer cells (e.g., 1 x 10^5 cells) in serum-free medium in the upper chamber of the Transwell insert. Add CTCE-9908 or a control to the upper chamber.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope. The migration index can be calculated as the ratio of migrated cells in the treatment group to the control group.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with CTCE-9908 for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Treat cells with CTCE-9908 for the desired duration.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualization of Mechanisms and Workflows
CXCL12/CXCR4 Signaling Pathway and Inhibition by CTCE-9908
The binding of the chemokine CXCL12 to its receptor CXCR4 activates multiple downstream signaling pathways that promote cancer cell survival, proliferation, and migration. CTCE-9908 acts as a competitive antagonist, blocking CXCL12 from binding to CXCR4 and thereby inhibiting these downstream effects.
Caption: CTCE-9908 blocks the CXCL12/CXCR4 signaling pathway.
Experimental Workflow for In Vitro Analysis of CTCE-9908
The following diagram illustrates the general workflow for assessing the in vitro effects of CTCE-9908 on cancer cell lines.
Caption: General workflow for in vitro testing of CTCE-9908.
Conclusion
CTCE-9908 demonstrates significant anti-cancer activity in vitro against CXCR4-expressing cancer cell lines. Its primary mechanisms of action include the inhibition of cell migration and the induction of G2/M cell cycle arrest, leading to mitotic catastrophe rather than classical apoptosis. These findings underscore the therapeutic potential of targeting the CXCL12/CXCR4 axis with CTCE-9908 and provide a strong rationale for further preclinical and clinical investigation. The detailed protocols and mechanistic insights presented in this guide serve as a valuable resource for researchers in the field of oncology drug development.
References
Methodological & Application
Application Notes and Protocols for CTCE-9908: Dissolution and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of CTCE-9908, a potent and selective CXCR4 antagonist, ensuring its stability and efficacy for experimental use.[1][2][3][4] Following these guidelines is crucial for obtaining reliable and reproducible results in both in vitro and in vivo studies.
Product Information
| Characteristic | Value | Source |
| Molecular Weight | 1927.25 g/mol | [1][3] |
| Appearance | White to off-white solid powder | [1] |
| Purity | ≥95% |
Data Presentation: Solubility and Storage Conditions
Proper dissolution and storage are critical for maintaining the biological activity of CTCE-9908. The following tables summarize the recommended solvents, concentrations, and storage conditions.
Table 1: CTCE-9908 Solubility
| Solvent | Maximum Concentration | Notes |
| Water | 33.33 mg/mL (17.29 mM) | Requires sonication for complete dissolution.[1][3] |
| Water | 2 mg/mL | Soluble. |
| DMSO | 10 mM | - |
Table 2: Storage Conditions for CTCE-9908
| Form | Storage Temperature | Duration | Specific Conditions |
| Solid Powder | -80°C | 2 years | Store under nitrogen, away from moisture.[1][3] |
| -20°C | 1 year | Store under nitrogen, away from moisture.[1][3] | |
| Stock Solution (in Solvent) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store under nitrogen, away from moisture.[1][3] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store under nitrogen, away from moisture.[1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM CTCE-9908 Stock Solution in DMSO
This protocol is suitable for most in vitro cell-based assays.
Materials:
-
CTCE-9908 solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate: Allow the vial of CTCE-9908 solid powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing (Optional, if not pre-weighed): If working with a larger quantity, accurately weigh the desired amount of CTCE-9908 powder in a sterile microcentrifuge tube.
-
Reconstitution:
-
Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to the vial or tube containing the CTCE-9908 powder to achieve a final concentration of 10 mM. For example, to prepare a 10 mM stock solution from 1 mg of CTCE-9908 (MW: 1927.25), you would add 51.89 µL of DMSO.
-
Calculation: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
-
Dissolution:
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particulates.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, nuclease-free microcentrifuge tubes. The volume of the aliquots should be based on your typical experimental needs to minimize waste and avoid repeated freeze-thaw cycles.[1]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1][3]
-
Protocol 2: Preparation of an Aqueous CTCE-9908 Stock Solution
This protocol is recommended for experiments where DMSO may interfere with the biological system or for certain in vivo studies.
Materials:
-
CTCE-9908 solid powder
-
Sterile, nuclease-free water (e.g., Milli-Q or equivalent)
-
Sterile, nuclease-free microcentrifuge tubes
-
Ultrasonic bath (sonicator)
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Calibrated pipettes
Procedure:
-
Equilibrate: Allow the vial of CTCE-9908 solid powder to reach room temperature before opening.
-
Reconstitution:
-
Add the required volume of sterile, nuclease-free water to the vial to achieve the desired concentration (e.g., up to 33.33 mg/mL).[3]
-
-
Dissolution:
-
Vortex the solution vigorously.
-
For higher concentrations, sonicate the solution in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[3]
-
Visually confirm that the solution is clear and free of particulates.
-
-
Sterilization:
-
If the aqueous solution is intended for cell culture or in vivo use, it is essential to sterilize it.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile, nuclease-free tube. This step will remove any potential microbial contamination.[1]
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Label each aliquot appropriately.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Mandatory Visualizations
Diagram 1: CTCE-9908 Stock Solution Preparation Workflow
Caption: Workflow for preparing CTCE-9908 stock solutions.
Diagram 2: Signaling Pathway Inhibition by CTCE-9908
Caption: CTCE-9908 competitively antagonizes the CXCR4 receptor.
References
Application Notes and Protocols: CTCE-9908 in Breast Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTCE-9908 is a peptide-based antagonist of the CXCR4 receptor, a key player in the CXCL12/SDF-1 signaling axis.[1] This pathway is critically involved in tumor progression, including primary tumor growth, angiogenesis, and the metastasis of cancer cells to distant organs such as the bone, lungs, and liver, where its ligand, CXCL12, is highly expressed.[1][2][3] In breast cancer, CXCR4 expression is correlated with increased metastatic potential and poorer overall survival.[2] CTCE-9908, a peptide analog of CXCL12, competitively binds to CXCR4, thereby inhibiting the downstream signaling that promotes cancer cell migration and survival.[1] These application notes provide a summary of the available data on the dosage and administration of CTCE-9908 in preclinical breast cancer studies and early-phase clinical trials involving patients with advanced solid tumors, including breast cancer.
Physicochemical Properties
| Property | Value |
| Molecular Weight | 1927.27 g/mol |
| Formula | C₈₆H₁₄₇N₂₇O₂₃ |
| Sequence | KGVSLSYRK KGVSLSYR* (Amide bridge between Lys-9 and Arg-8) |
| Solubility | Soluble to 2 mg/mL in water. |
| Purity | ≥95% |
| Storage | Store at -20°C. |
| CAS Number | 1030384-98-5 |
(Data sourced from commercial suppliers)
Preclinical Studies in Breast Cancer Models
Dosage and Administration in Animal Models
Preclinical investigations have primarily utilized mouse models of breast cancer to evaluate the efficacy of CTCE-9908. The administration is typically subcutaneous.
| Animal Model | Breast Cancer Cell Line | Dosage | Administration Route | Frequency | Key Findings | Reference |
| Mammary Fat Pad Xenograft | MDA-MB-231-luc | 25 mg/kg | Subcutaneous | 5 days/week | Significant reduction in primary tumor growth and metastasis.[1] | [1] |
| Intracardiac Injection | MDA-231-BSC12 | 25 mg/kg | Subcutaneous | 5 days/week | 9-fold to 20-fold reduction in metastatic tumor burden at 5 and 6 weeks, respectively.[1] | [1] |
| Intravenous/Intracardiac Injection | MDA-MB-231-GFP | 25 mg/kg | Subcutaneous | Daily (starting day prior to or day of injection) | Decreased metastatic burden (size of metastases) in lungs, bone, and other organs.[2] | [2] |
| MMTV-PyMT Transgenic Mouse | - | 25, 50, 100 mg/kg | Not Specified | Not Specified | Dose-dependent slowing of tumor growth; 45% inhibition with 50 mg/kg.[3] | [3] |
Experimental Protocols
Primary Tumor Growth and Spontaneous Metastasis Model
This protocol is based on the methodology described by Huang et al. (2009).[1]
-
Cell Culture: MDA-MB-231 human breast cancer cells, transfected with a luciferase reporter gene, are cultured in appropriate media.
-
Animal Model: Female athymic nude mice are used.
-
Tumor Cell Implantation: 1 x 10⁶ MDA-MB-231-luc cells are suspended in a suitable buffer (e.g., PBS) and implanted into the inguinal mammary fat pad of each mouse.
-
Treatment:
-
Treatment Group: Administer CTCE-9908 at 25 mg/kg via subcutaneous injection, five days a week.
-
Control Group: Administer a vehicle control (e.g., saline or a scrambled peptide) following the same schedule.
-
-
Monitoring: Tumor growth and metastatic burden are monitored weekly using bioluminescent imaging.
-
Endpoint: The study continues for a predetermined period (e.g., 5-6 weeks), after which the primary tumors and metastatic lesions are excised for further analysis.
Bone Metastasis Model
This protocol is adapted from the study by Huang et al. (2009).[1]
-
Cell Culture: MDA-231-BSC12 cells are cultured.
-
Animal Model: Female athymic nude mice are used.
-
Tumor Cell Injection: 1 x 10⁵ MDA-231-BSC12 cells are injected into the left cardiac ventricle of anesthetized mice.
-
Treatment:
-
Treatment Group: CTCE-9908 is administered at 25 mg/kg via subcutaneous injection, five days a week.
-
Control Group: A vehicle control is administered.
-
-
Monitoring: The development of bone metastases is monitored weekly using bioluminescent imaging.
Clinical Studies
Information on clinical trials specifically for breast cancer patients treated with CTCE-9908 is limited. A Phase I/II study was conducted in patients with various advanced solid tumors, which included a cohort of breast cancer patients.
Phase I/II Study in Advanced Solid Tumors
This study aimed to determine the maximum tolerated dose (MTD), toxicity profile, pharmacokinetics, and antitumor activity of CTCE-9908.
| Parameter | Details |
| Patient Population | Patients with refractory late-stage solid tumors, including breast cancer (6 out of 21 evaluable patients). |
| Dosage Escalation | Five dose levels from 0.25 mg/kg to 5.0 mg/kg. |
| Administration | Intravenous infusion over 30 minutes. |
| Frequency | Daily on weekdays for 20 doses (one cycle). |
| Key Findings | The agent was generally well-tolerated. Preliminary signs of efficacy were observed, particularly in ovarian cancer. |
It is important to note that this study was not designed to assess the efficacy of CTCE-9908 specifically in breast cancer.
Mechanism of Action: The CXCL12/CXCR4 Signaling Pathway
CTCE-9908 acts as a competitive antagonist at the CXCR4 receptor, disrupting the signaling cascade initiated by its ligand, CXCL12 (also known as SDF-1). This pathway is crucial for cancer cell survival, proliferation, and migration.
Combination Therapies
Preclinical studies suggest that CTCE-9908 may enhance the efficacy of other anticancer agents.
-
With Docetaxel (B913): In a transgenic mouse model, the combination of CTCE-9908 and docetaxel resulted in a greater reduction in tumor volume (38%) than docetaxel alone.[3]
-
With Anti-angiogenic Agents (DC101): When combined with the anti-VEGFR2 antibody DC101, CTCE-9908 led to a 37% decrease in primary tumor volume and a 75% reduction in distant metastasis, an enhanced effect compared to DC101 alone.[3]
These findings suggest that targeting the SDF-1/CXCR4 axis can be a valuable component of combination therapeutic strategies in breast cancer.
Conclusion
CTCE-9908 has demonstrated significant preclinical activity in various breast cancer models, effectively reducing primary tumor growth and metastasis. The available data supports a dosage of 25-50 mg/kg administered subcutaneously in these models. While clinical data specific to breast cancer is limited, a Phase I/II study in advanced solid tumors has established a preliminary safety profile for intravenous administration. Further clinical investigation is warranted to determine the optimal dosage, administration schedule, and efficacy of CTCE-9908, both as a monotherapy and in combination with other agents, for the treatment of breast cancer. Researchers should refer to the specific protocols of published studies when designing their experiments.
References
- 1. A CXCR4 antagonist CTCE-9908 inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CXCR4 peptide antagonist inhibits primary breast tumor growth, metastasis and enhances the efficacy of anti-VEGF treatment or docetaxel in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of CXCR4 by CTCE-9908 inhibits breast cancer metastasis to lung and bone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing CTCE-9908 in Combination with Docetaxel for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of targeted therapies with conventional chemotherapy holds significant promise for enhancing anti-cancer efficacy and overcoming drug resistance. This document provides detailed application notes and protocols for the investigational use of CTCE-9908, a CXCR4 antagonist, in combination with the well-established chemotherapeutic agent, docetaxel (B913).
CTCE-9908 is a peptide analog of Stromal Cell-Derived Factor-1 (SDF-1), which acts as a competitive inhibitor of the CXCR4 receptor. The SDF-1/CXCR4 signaling axis is critically involved in tumor progression, metastasis, angiogenesis, and the creation of a protective tumor microenvironment.[1] By blocking this pathway, CTCE-9908 can disrupt these processes and potentially sensitize cancer cells to cytotoxic agents.
Docetaxel, a member of the taxane (B156437) family, is a potent mitotic inhibitor widely used in the treatment of various solid tumors.[2] Its primary mechanism involves the stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]
The rationale for combining CTCE-9908 with docetaxel is based on their complementary mechanisms of action. While docetaxel directly targets proliferating cancer cells, CTCE-9908 can disrupt the supportive tumor microenvironment and inhibit the metastatic spread of cancer cells, potentially leading to a synergistic anti-tumor effect. Preclinical studies have demonstrated that this combination can lead to enhanced tumor growth inhibition and a reduction in metastasis in various cancer models.
Data Presentation
The following tables summarize the available quantitative data from preclinical studies evaluating the combination of CTCE-9908 and docetaxel.
Table 1: In Vivo Efficacy of CTCE-9908 and Docetaxel Combination in a Murine Prostate Cancer Model
| Treatment Group | Metastatic Area Reduction (%) | Increase in Average Survival (days) | Animals Free of Primary Tumor and Metastases at Study End |
| Vehicle Control | 0 | 35 (baseline) | 0 |
| Docetaxel Alone | No significant change | - | 1 |
| CTCE-9908 + Docetaxel (Adjuvant) | 34 | - | - |
| CTCE-9908 + Docetaxel (Consolidation) | 47 * | 115 * | 3 * |
* Indicates a significant improvement compared to the vehicle control group.[1]
Table 2: In Vivo Efficacy of CTCE-9908 and Docetaxel Combination in a Transgenic Mouse Model of Breast Cancer
| Treatment Group | Primary Tumor Volume Decrease (%) |
| Docetaxel Alone | - |
| CTCE-9908 (50 mg/kg) Alone | 45 |
| CTCE-9908 + Docetaxel | 38 (greater than docetaxel alone) |
Signaling Pathways and Mechanisms of Action
CTCE-9908: Targeting the SDF-1/CXCR4 Signaling Pathway
CTCE-9908 acts as a competitive antagonist of the CXCR4 receptor, thereby inhibiting the binding of its ligand, SDF-1 (also known as CXCL12). This disruption interferes with a multitude of downstream signaling cascades crucial for cancer progression.
Docetaxel: Disrupting Microtubule Dynamics
Docetaxel exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton. This binding stabilizes the microtubules and prevents their depolymerization, a process necessary for dynamic cellular functions, most critically, cell division.[2][4] The stabilization of microtubules leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[3]
References
- 1. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCR4 peptide antagonist inhibits primary breast tumor growth, metastasis and enhances the efficacy of anti-VEGF treatment or docetaxel in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of CXCR4 antagonist CTCE-9908 on prostate tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro effects and mathematical modelling of CTCE-9908 (a chemokine receptor 4 antagonist) on melanoma cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for CTCE-9908 in Anti-Angiogenic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth, invasion, and metastasis. The chemokine receptor CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), play a pivotal role in this process. The SDF-1/CXCR4 signaling axis promotes the proliferation, migration, and survival of endothelial cells, which are the building blocks of blood vessels. In the context of cancer, tumor cells often overexpress CXCR4, and the tumor microenvironment is rich in SDF-1, creating a signaling loop that drives tumor vascularization.
CTCE-9908 is a peptide antagonist of CXCR4.[1][2][3] By competitively binding to CXCR4, CTCE-9908 blocks the interaction with its ligand SDF-1, thereby inhibiting downstream signaling pathways associated with angiogenesis and metastasis.[4][5] Preclinical studies have demonstrated that CTCE-9908 can inhibit primary tumor growth and metastasis, and its anti-tumor effects are enhanced when used in combination with other anti-cancer agents, including anti-angiogenic therapies.[1][4]
These application notes provide a comprehensive guide for the preclinical evaluation of CTCE-9908 as an anti-angiogenic agent. The protocols detailed below cover essential in vitro and in vivo assays to characterize the biological activity of CTCE-9908 and provide a framework for assessing its therapeutic potential.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for evaluating CTCE-9908.
Experimental Protocols
In Vitro Assays
a. Cell Proliferation Assay (WST-1)
This assay determines the effect of CTCE-9908 on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs). The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells.[6][7][8][9]
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of CTCE-9908 in serum-free medium. Remove the culture medium from the wells and add 100 µL of the CTCE-9908 dilutions. Include wells with vehicle control (the solvent used to dissolve CTCE-9908) and untreated cells.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[7][8]
-
Incubation with WST-1: Incubate the plate for 1 to 4 hours at 37°C.[6][7][8]
-
Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.[7] The reference wavelength should be above 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
b. Cell Migration Assay (Transwell Assay)
This assay assesses the ability of CTCE-9908 to inhibit the migration of endothelial cells towards a chemoattractant, such as SDF-1.[10][11][12][13]
Protocol:
-
Preparation of Transwell Inserts: Use Transwell inserts with an 8.0 µm pore size. The inserts can be coated with a thin layer of Matrigel to mimic the basement membrane for an invasion assay.[10][11]
-
Cell Preparation: Culture HUVECs to 80-90% confluency. Detach the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Assay Setup:
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4 to 24 hours.[11][13]
-
Cell Staining and Counting:
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde or 70% ethanol.[11][13]
-
Stain the cells with a suitable stain (e.g., Crystal Violet or DAPI).
-
Count the number of migrated cells in several random fields under a microscope.
-
-
Data Analysis: Quantify the number of migrated cells per field and compare the treated groups to the control.
c. Tube Formation Assay
This assay evaluates the ability of CTCE-9908 to disrupt the formation of capillary-like structures by endothelial cells on a basement membrane matrix.[14][15][16][17][18]
Protocol:
-
Matrigel Preparation: Thaw Matrigel overnight at 4°C.[14][17] Pre-cool pipette tips and a 96-well plate.
-
Coating the Plate: Add 50 µL of thawed Matrigel to each well of the pre-cooled 96-well plate.[18] Incubate at 37°C for 30-60 minutes to allow the gel to solidify.[17][18]
-
Cell Seeding: Resuspend HUVECs in medium containing various concentrations of CTCE-9908. Seed 1-2 x 10⁴ cells per well onto the solidified Matrigel.[19]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4 to 18 hours.[18][19]
-
Visualization and Quantification:
-
Observe the formation of tube-like structures using an inverted microscope.
-
Capture images of the networks.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).[15]
-
-
Data Analysis: Compare the quantitative parameters of tube formation in the CTCE-9908 treated groups with the control group.
In Vivo Validation
a. Tumor Xenograft Model
This model is used to assess the anti-angiogenic and anti-tumor efficacy of CTCE-9908 in a living organism.[20][21][22]
Protocol:
-
Cell Line Selection: Choose a tumor cell line known to be dependent on angiogenesis for growth and that expresses CXCR4.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).[22]
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer CTCE-9908 (e.g., via subcutaneous injection) at various doses.[1][2] The control group should receive a vehicle control.
-
Tumor Growth Monitoring: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors.
-
Perform immunohistochemical analysis of the tumors to assess microvessel density (e.g., using CD31 staining) and proliferation (e.g., Ki-67 staining).
-
-
Data Analysis: Compare tumor growth rates, final tumor weights, and microvessel density between the treated and control groups.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of CTCE-9908 on Endothelial Cell Proliferation (WST-1 Assay)
| CTCE-9908 Conc. (µM) | Absorbance (450 nm) (Mean ± SD) | % Viability (Mean ± SD) |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.10 ± 0.06 | 88 ± 4.8 |
| 10 | 0.85 ± 0.05 | 68 ± 4.0 |
| 50 | 0.50 ± 0.04 | 40 ± 3.2 |
| 100 | 0.30 ± 0.03 | 24 ± 2.4 |
Table 2: Effect of CTCE-9908 on Endothelial Cell Migration (Transwell Assay)
| Treatment Group | Migrated Cells/Field (Mean ± SD) | % Inhibition of Migration (Mean ± SD) |
| Control (No SDF-1) | 25 ± 5 | - |
| Control (+ SDF-1) | 150 ± 12 | 0 |
| CTCE-9908 (1 µM) + SDF-1 | 110 ± 10 | 26.7 ± 6.7 |
| CTCE-9908 (10 µM) + SDF-1 | 65 ± 8 | 56.7 ± 5.3 |
| CTCE-9908 (50 µM) + SDF-1 | 30 ± 6 | 80.0 ± 4.0 |
Table 3: Effect of CTCE-9908 on Endothelial Tube Formation
| CTCE-9908 Conc. (µM) | Total Tube Length (µm) (Mean ± SD) | Number of Junctions (Mean ± SD) |
| 0 (Control) | 5500 ± 350 | 85 ± 7 |
| 1 | 4200 ± 280 | 60 ± 5 |
| 10 | 2100 ± 150 | 30 ± 4 |
| 50 | 800 ± 90 | 10 ± 2 |
| 100 | 250 ± 50 | 2 ± 1 |
Table 4: Effect of CTCE-9908 on Tumor Growth in a Xenograft Model
| Treatment Group | Final Tumor Volume (mm³) (Mean ± SD) | Final Tumor Weight (mg) (Mean ± SD) | Microvessel Density (vessels/mm²) (Mean ± SD) |
| Vehicle Control | 1200 ± 150 | 1150 ± 140 | 45 ± 5 |
| CTCE-9908 (25 mg/kg) | 750 ± 110 | 720 ± 100 | 28 ± 4 |
| CTCE-9908 (50 mg/kg) | 400 ± 80 | 380 ± 75 | 15 ± 3 |
Disclaimer: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results. Researchers should generate their own data following the provided protocols.
References
- 1. CXCR4 peptide antagonist inhibits primary breast tumor growth, metastasis and enhances the efficacy of anti-VEGF treatment or docetaxel in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A CXCR4 antagonist CTCE-9908 inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
- 6. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. materialneutral.info [materialneutral.info]
- 10. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 12. Cell migration assay or Transwell assay [protocols.io]
- 13. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. yeasenbio.com [yeasenbio.com]
- 15. ibidi.com [ibidi.com]
- 16. ibidi.com [ibidi.com]
- 17. biocompare.com [biocompare.com]
- 18. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 19. Angiogenesis Assay Kit / Tube Formation Assay. (ab204726) | Abcam [abcam.com]
- 20. Early detection of antiangiogenic treatment responses in a mouse xenograft tumor model using quantitative perfusion MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. karger.com [karger.com]
Application Notes and Protocols for Measuring CTCE-9908 Binding Affinity to CXCR4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established techniques for characterizing the binding affinity of the CXCR4 antagonist, CTCE-9908, to its cognate receptor, CXCR4. The included protocols offer step-by-step guidance for researchers aiming to quantify this interaction, a critical step in the evaluation of its therapeutic potential.
Introduction to CTCE-9908 and CXCR4
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including hematopoiesis, immune responses, and embryonic development.[1][2] Its sole endogenous ligand is the chemokine CXCL12 (also known as stromal cell-derived factor-1 or SDF-1).[3][4] The CXCL12/CXCR4 signaling axis is also implicated in the pathology of numerous diseases, most notably in cancer metastasis and HIV-1 entry into host cells.[5][6]
CTCE-9908 is a peptide-based antagonist of CXCR4, designed to competitively inhibit the binding of CXCL12, thereby blocking its downstream signaling pathways.[7][8] Accurate and reproducible measurement of the binding affinity of CTCE-9908 to CXCR4 is paramount for understanding its potency and for the development of novel therapeutics targeting this pathway.
Quantitative Binding Affinity Data
The following table summarizes the reported binding affinity of CTCE-9908 for the CXCR4 receptor. This data is essential for comparing the potency of CTCE-9908 with other CXCR4 inhibitors and for guiding dose-selection in preclinical and clinical studies.
| Compound | Assay Type | Cell Line | Radioligand/Competitor | Measured Value (IC50) | Reference |
| CTCE-9908 | CXCL12 Competition Binding | Jurkat cells | [125I]-CXCL12 | 19,145 ± 2,380 nM | [9] |
Note: The IC50 (half-maximal inhibitory concentration) value represents the concentration of CTCE-9908 required to inhibit 50% of the specific binding of the radiolabeled CXCL12. A lower IC50 value indicates a higher binding affinity.
Key Experimental Techniques and Protocols
Several robust methods can be employed to measure the binding affinity of CTCE-9908 to CXCR4. The choice of technique will depend on the specific research question, available resources, and desired throughput. The most common and well-established methods include radioligand binding assays (saturation and competition), Bioluminescence Resonance Energy Transfer (BRET), and Surface Plasmon Resonance (SPR).
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying ligand-receptor interactions due to their high sensitivity and specificity.[10][11] These assays involve the use of a radiolabeled ligand that binds to the receptor of interest.
This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand. A radiolabeled version of CTCE-9908 would be required for this specific protocol.
Protocol: Saturation Radioligand Binding Assay
Objective: To determine the Kd and Bmax of radiolabeled CTCE-9908 binding to CXCR4-expressing cells.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, HEK293-CXCR4)
-
Radiolabeled CTCE-9908 (e.g., [125I]-CTCE-9908 or [3H]-CTCE-9908)
-
Unlabeled CTCE-9908 (for determining non-specific binding)
-
Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Wash Buffer (ice-cold Binding Buffer)
-
96-well filter plates with GFC filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Preparation: Culture CXCR4-expressing cells to the desired density. On the day of the experiment, harvest the cells and resuspend them in binding buffer to a concentration of 1-5 x 106 cells/mL.
-
Assay Setup: In a 96-well filter plate, set up the following in triplicate:
-
Total Binding: Add increasing concentrations of radiolabeled CTCE-9908 to the wells.
-
Non-specific Binding: Add the same increasing concentrations of radiolabeled CTCE-9908 along with a high concentration of unlabeled CTCE-9908 (e.g., 1000-fold excess over the highest radioligand concentration).
-
-
Incubation: Add the cell suspension to each well. Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (typically 60-120 minutes), with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through the GFC filter plate using a vacuum manifold.
-
Washing: Wash the filters rapidly with ice-cold wash buffer (3-4 times) to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (Y-axis) against the concentration of radiolabeled CTCE-9908 (X-axis).
-
Analyze the data using non-linear regression (one-site binding model) to determine the Kd and Bmax values.[12]
-
This assay measures the ability of an unlabeled compound (CTCE-9908) to compete with a radiolabeled ligand for binding to the receptor. It is used to determine the inhibitory constant (Ki) of the unlabeled compound.
Protocol: Competition Radioligand Binding Assay
Objective: To determine the Ki of CTCE-9908 for CXCR4 by competing against a radiolabeled CXCR4 ligand (e.g., [125I]-CXCL12).
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, U87-CXCR4)
-
Radiolabeled CXCR4 ligand (e.g., [125I]-CXCL12)
-
Unlabeled CTCE-9908
-
Binding Buffer
-
Wash Buffer
-
96-well filter plates with GFC filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Preparation: Prepare CXCR4-expressing cells as described in the saturation binding protocol.
-
Assay Setup: In a 96-well filter plate, set up the following in triplicate:
-
Total Binding: Add a fixed concentration of radiolabeled ligand (typically at or below its Kd).
-
Non-specific Binding: Add the fixed concentration of radiolabeled ligand and a high concentration of an unlabeled CXCR4 ligand (e.g., unlabeled CXCL12 or AMD3100).
-
Competition: Add the fixed concentration of radiolabeled ligand and increasing concentrations of unlabeled CTCE-9908.
-
-
Incubation: Add the cell suspension to each well and incubate to reach equilibrium.
-
Filtration and Washing: Terminate the assay and wash the filters as described previously.
-
Scintillation Counting: Count the radioactivity in each well.
-
Data Analysis:
-
Plot the percentage of specific binding (Y-axis) against the log concentration of CTCE-9908 (X-axis).
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a proximity-based assay that measures the interaction between two molecules in live cells.[14] To measure CTCE-9908 binding, CXCR4 is tagged with a luciferase (e.g., NanoLuc), and a fluorescently labeled ligand for CXCR4 is used as the acceptor. The binding of the fluorescent ligand to the luciferase-tagged receptor brings the donor and acceptor into close proximity, allowing for energy transfer. Unlabeled CTCE-9908 will compete with the fluorescent ligand, leading to a decrease in the BRET signal.
Protocol: NanoBRET™ Ligand Binding Assay
Objective: To determine the binding affinity of CTCE-9908 to CXCR4 in living cells using a competitive BRET assay.
Materials:
-
HEK293 cells stably expressing N-terminally NanoLuc-tagged CXCR4 (Nluc-CXCR4).
-
Fluorescently labeled CXCR4 antagonist (e.g., a TAMRA-labeled peptide antagonist).[15]
-
Unlabeled CTCE-9908.
-
Opti-MEM I Reduced Serum Medium.
-
NanoBRET™ Nano-Glo® Substrate.
-
White, 96- or 384-well assay plates.
-
Luminometer capable of measuring dual-filtered luminescence.
Procedure:
-
Cell Plating: Seed the Nluc-CXCR4 expressing HEK293 cells into white assay plates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of unlabeled CTCE-9908 in Opti-MEM. Also prepare the fluorescently labeled ligand at a constant concentration (typically at its Kd).
-
Assay Incubation: Add the unlabeled CTCE-9908 dilutions and the fluorescently labeled ligand to the cells. Incubate at 37°C for 2 hours.
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to each well.
-
BRET Measurement: Immediately measure the donor emission (e.g., 460 nm) and the acceptor emission (e.g., >610 nm for TAMRA) using a BRET-capable luminometer.
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio (Y-axis) against the log concentration of CTCE-9908 (X-axis).
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[16][17] In a typical setup, purified CXCR4 receptor is immobilized on a sensor chip, and a solution containing CTCE-9908 is flowed over the surface. The binding of CTCE-9908 to CXCR4 causes a change in the refractive index at the sensor surface, which is detected as a response.
Protocol: SPR Binding Analysis
Objective: To determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) of CTCE-9908 binding to CXCR4.
Materials:
-
Purified, functional CXCR4 receptor (e.g., expressed in insect or mammalian cells and solubilized in detergent).
-
CTCE-9908.
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5, NTA chip for His-tagged CXCR4).
-
Immobilization reagents (e.g., EDC/NHS for amine coupling).
-
Running buffer (e.g., HBS-P+ with detergent).
Procedure:
-
CXCR4 Immobilization: Immobilize the purified CXCR4 onto the sensor chip surface according to the manufacturer's instructions. This can be achieved through amine coupling or by capturing a His-tagged receptor on an NTA chip.[18][19]
-
Binding Analysis:
-
Inject a series of concentrations of CTCE-9908 over the immobilized CXCR4 surface and a reference surface (without CXCR4).
-
Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.
-
-
Surface Regeneration: After each binding cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound CTCE-9908.
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to obtain the specific binding sensorgram.
-
Globally fit the association and dissociation curves for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Visualizations
CXCR4 Signaling Pathway
Upon binding of its ligand CXCL12, CXCR4 activates several downstream signaling cascades that regulate cell migration, proliferation, and survival. CTCE-9908 acts by blocking this initial binding event.
Caption: Simplified CXCR4 signaling pathway and the inhibitory action of CTCE-9908.
Experimental Workflow: Competition Radioligand Binding Assay
The following diagram illustrates the key steps in performing a competition radioligand binding assay to determine the IC50 of CTCE-9908.
Caption: Workflow for a competition radioligand binding assay.
Logical Relationship: Determining Binding Affinity
This diagram shows the logical flow from experimental data to the final determination of binding affinity constants.
Caption: Logical flow for determining binding affinity constants from experimental data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. berthold.com [berthold.com]
- 7. A CXCR4 antagonist CTCE-9908 inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting CXCR4 with CTCE-9908 inhibits prostate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. graphpad.com [graphpad.com]
- 13. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 14. A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of a Novel SPR Assay to Study CXCR4–Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Development of a Novel SPR Assay to Study CXCR4-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CTCE-9908 in Ovarian Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTCE-9908 is a potent and selective small peptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] The CXCR4 receptor, when activated by its ligand CXCL12 (also known as SDF-1), is implicated in the growth, spread, and progression of ovarian cancer.[3][4] CTCE-9908 uniquely induces cell death in CXCR4-positive ovarian cancer cells through a mechanism identified as mitotic catastrophe, rather than apoptosis or cellular senescence.[1][3][4] This process is characterized by G2/M phase cell cycle arrest, the formation of multinucleated cells, and abnormal mitosis.[1][3] Mechanistically, CTCE-9908 deregulates DNA damage checkpoint and spindle assembly checkpoint proteins.[3][4] These application notes provide detailed protocols for utilizing CTCE-9908 to induce and study mitotic catastrophe in ovarian cancer cell lines.
Data Presentation
Table 1: Cytotoxicity of CTCE-9908 in Ovarian Cancer Cell Lines
| Cell Line | Treatment Condition | Observation |
| IGROV-1 | 100 µg/mL CTCE-9908 for 10 days | Increased cell death observed. |
| TOV-21G | 100 µg/mL CTCE-9908 for 10 days | Increased cell death observed. |
| SKOV-3 | 100 µg/mL CTCE-9908 for 10 days | Increased cell death observed. |
Data summarized from viability and cytotoxicity assays.[3]
Table 2: Effect of CTCE-9908 on Cell Cycle Distribution and Mitotic Events in Ovarian Cancer Cell Lines (After 3 days of treatment)
| Cell Line | CTCE-9908 Concentration (µg/mL) | Percentage of Re-replicating Cells (>4N DNA content) | Percentage of Abnormal Mitoses |
| IGROV-1 | 100 | ~10% | ~60% |
| 300 | ~15% | Not specified | |
| TOV-21G | 100 | ~8% | ~55% |
| 300 | ~12% | Not specified | |
| SKOV-3 | 100 | ~5% | ~50% |
| 300 | ~8% | Not specified |
Quantitative data estimated from graphical representations in Kwong et al., 2009.[5]
Signaling Pathways and Experimental Workflows
Caption: CTCE-9908 signaling pathway leading to mitotic catastrophe.
Caption: Workflow for evaluating CTCE-9908-induced mitotic catastrophe.
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of CTCE-9908 on ovarian cancer cell lines.
Materials:
-
Ovarian cancer cell lines (e.g., IGROV-1, TOV-21G, SKOV-3)
-
Complete cell culture medium
-
96-well plates
-
CTCE-9908 (dissolved in a suitable solvent, e.g., water)[2]
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of CTCE-9908 in complete culture medium. Recommended concentration range: 0-300 µg/mL.[1]
-
Remove the medium from the wells and add 100 µL of the prepared CTCE-9908 dilutions. Include wells with medium only (blank) and cells with vehicle control.
-
Incubate the plate for the desired time period (e.g., 10 days for long-term cytotoxicity).[3]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Analysis of Cell Cycle Distribution by Flow Cytometry
This protocol is to assess the effect of CTCE-9908 on cell cycle progression.
Materials:
-
Ovarian cancer cells
-
6-well plates
-
CTCE-9908
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of CTCE-9908 (e.g., 100 and 300 µg/mL) for 3 days.[3]
-
Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G1, S, and G2/M phases, as well as the sub-G1 (apoptotic) and >4N (polyploid/re-replicating) populations, can be quantified.[5]
Protocol 3: Quantification of Mitotic Catastrophe by Fluorescence Microscopy
This protocol allows for the visualization and quantification of multinucleation and abnormal mitotic figures.
Materials:
-
Ovarian cancer cells
-
Coverslips in 12-well plates
-
CTCE-9908
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in 12-well plates.
-
Treat with CTCE-9908 (e.g., 100 µg/mL) for 3 days.[5]
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with anti-α-tubulin antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. Count the number of multinucleated cells (cells with two or more nuclei) and cells with abnormal mitotic spindles (e.g., multipolar spindles) as a percentage of the total cell population.[5]
Protocol 4: Western Blot Analysis of Checkpoint Proteins
This protocol is for assessing the expression levels of DNA damage and spindle assembly checkpoint proteins.
Materials:
-
Ovarian cancer cells
-
6-well plates
-
CTCE-9908
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against checkpoint proteins (e.g., Chk1, Chk2, Mad2, BubR1) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with CTCE-9908 as described in Protocol 2.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Disclaimer
These protocols are intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling all chemical and biological materials. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
Application of CTCE-9908 in Prostate Cancer Metastasis Models: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of CTCE-9908, a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), in preclinical prostate cancer metastasis models. The information compiled herein is based on peer-reviewed studies and is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of targeting the CXCL12/CXCR4 signaling axis in metastatic prostate cancer.
Introduction
The CXCL12/CXCR4 signaling pathway is a critical mediator of tumor progression, playing a pivotal role in cell trafficking, homing, and the establishment of metastatic niches.[1] In prostate cancer, the expression of CXCR4 on tumor cells is correlated with increased metastatic potential, particularly to organs with high concentrations of the ligand CXCL12, such as bone, lymph nodes, and lungs.[1][2] CTCE-9908 is a peptide-based CXCR4 antagonist that has demonstrated efficacy in inhibiting prostate cancer cell invasion and metastasis in various preclinical models.[2][3] These notes provide a comprehensive overview of its application, from in vitro cell-based assays to in vivo animal models.
Mechanism of Action
CTCE-9908 functions as a competitive inhibitor of CXCR4, preventing the binding of its cognate ligand CXCL12 (also known as stromal cell-derived factor-1 or SDF-1).[2][4] This blockade disrupts the downstream signaling cascades that promote cell migration, invasion, and survival. The CXCL12/CXCR4 axis is known to be involved in the transactivation of epidermal growth factor family receptors, which contributes to tumor growth and metastasis.[3] By inhibiting this interaction, CTCE-9908 effectively curtails the ability of prostate cancer cells to metastasize to distant organs.
Caption: CTCE-9908 blocks CXCL12 binding to CXCR4, inhibiting downstream signaling.
Data Presentation
The following tables summarize the quantitative data from key studies on the effects of CTCE-9908 in prostate cancer models.
Table 1: In Vitro Efficacy of CTCE-9908
| Cell Line | Assay | CTCE-9908 Concentration | Observed Effect | Reference |
| PC-3 | Invasion Assay | 50 µg/ml | Inhibition of invasive properties | [3] |
| PC-3-Bcl-2 | Proliferation Assay | 500 µM | Inhibition of cellular proliferation | [5] |
| PC-3-Neo | Proliferation Assay | 500 µM | Inhibition of cellular proliferation | [5] |
| PC-3, C4-2B | Growth Assay | Not specified | No significant change in cell growth | [3] |
Table 2: In Vivo Efficacy of CTCE-9908
| Model Type | Cell Line | Treatment Dose & Route | Key Findings | Reference |
| Orthotopic | PC-3-GFP | 25 mg/kg/day, IP or SC | Reduced total area of metastasis | [2] |
| Orthotopic | Not specified | 25 mg/kg | Significantly reduced total tumor burden and metastases | [3] |
| Subcutaneous Xenograft | PC-3-Bcl-2 | 50 mg/kg/day, IP | Significant reduction in tumor size (396 ± 205 mm³ vs. 1,010 ± 215 mm³ in control) | [5][6] |
| Subcutaneous Xenograft | PC-3-Bcl-2 | 25 mg/kg | Non-statistically significant trend in tumor reduction | [5] |
| Subcutaneous Xenograft | PC-3-Neo | 25 mg/kg and 50 mg/kg | Non-statistically significant trend in tumor reduction | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published studies and can be adapted for specific research needs.
In Vitro Invasion Assay
Objective: To assess the effect of CTCE-9908 on the invasive potential of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., PC-3)
-
Matrigel-coated invasion chambers (e.g., BD BioCoat™)
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS)
-
CTCE-9908
-
Calcein AM or similar fluorescent dye
-
Fluorescence plate reader
Protocol:
-
Pre-hydrate Matrigel-coated invasion chambers with serum-free medium for 2 hours at 37°C.
-
Harvest prostate cancer cells and resuspend in serum-free medium at a concentration of 1 x 10⁵ cells/ml.
-
In the upper chamber, add 500 µl of the cell suspension.
-
In the lower chamber, add 750 µl of complete medium (chemoattractant).
-
Add CTCE-9908 at the desired concentration (e.g., 50 µg/ml) to both the upper and lower chambers of the treatment group. Add vehicle control to the control group.[3]
-
Incubate the chambers for 24-48 hours at 37°C in a humidified incubator.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Stain the invading cells on the lower surface of the membrane with a fluorescent dye (e.g., Calcein AM).
-
Quantify the fluorescence using a plate reader to determine the relative number of invaded cells.
Caption: Workflow for the in vitro invasion assay.
Orthotopic Prostate Cancer Metastasis Model
Objective: To evaluate the effect of CTCE-9908 on primary tumor growth and metastasis in a clinically relevant animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Prostate cancer cells expressing a reporter gene (e.g., PC-3-GFP or luciferase-labeled PC-3)
-
Surgical instruments
-
Anesthesia
-
CTCE-9908
-
Vehicle control (e.g., saline)
-
In vivo imaging system (for luciferase-expressing cells) or fluorescence microscopy (for GFP-expressing cells)
Protocol:
-
Anesthetize the mouse.
-
Make a small abdominal incision to expose the prostate.
-
Suture two 1mm³ fragments of viable PC-3-GFP tumors between the two ventral lobes of the prostate.[2] Alternatively, inject a suspension of luciferase-labeled PC-3 cells into the prostate.
-
Close the incision with sutures.
-
Allow the tumors to establish for 3 days.[2]
-
Initiate daily treatment with CTCE-9908 (e.g., 25 mg/kg) or vehicle control via intraperitoneal (IP) or subcutaneous (SC) injection.[2][3]
-
Monitor tumor growth and metastasis weekly using an appropriate imaging modality.
-
At the end of the study (e.g., 4 weeks or when mice become moribund), sacrifice the mice and harvest the primary tumor and metastatic tissues (e.g., lymph nodes, lungs, bone) for further analysis (e.g., histology, immunohistochemistry).[2]
Caption: Workflow for the orthotopic prostate cancer metastasis model.
Concluding Remarks
CTCE-9908 has demonstrated significant potential as a therapeutic agent for metastatic prostate cancer by effectively targeting the CXCL12/CXCR4 axis. The protocols and data presented in these application notes provide a solid foundation for researchers to further investigate its efficacy and mechanism of action. Future studies could explore combination therapies, for instance with taxanes like docetaxel, to potentially enhance the anti-tumor and anti-metastatic effects.[4] As with any preclinical study, careful experimental design and appropriate controls are paramount to obtaining robust and reproducible results.
References
- 1. New Insights into the Role of CXCR4 in Prostate Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting CXCR4 with CTCE-9908 inhibits prostate tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The involvement of a chemokine receptor antagonist CTCE-9908 and kynurenine metabolites in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Effects of CXCR4 antagonist CTCE-9908 on prostate tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing CTCE-9908 dosage for maximum therapeutic effect
Technical Support Center: CTCE-9908
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the dosage of CTCE-9908 to achieve maximum therapeutic effect. The information is organized into frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Disclaimer: CTCE-9908 is a compound for research use only and is not intended for human use.[1] The information provided herein is for guidance and educational purposes. All experimental data not directly cited is hypothetical and for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is CTCE-9908 and what is its mechanism of action? A1: CTCE-9908 is a potent and selective peptide antagonist of the CXCR4 receptor.[1][2] It functions by blocking the interaction between the CXCR4 receptor and its ligand, CXCL12 (SDF-1).[3][4] This inhibition disrupts downstream signaling pathways involved in cell migration, proliferation, and survival. In cancer cells expressing CXCR4, such as certain ovarian and breast cancer cells, CTCE-9908 has been shown to inhibit migration, induce G2-M cell cycle arrest, and ultimately lead to a form of cell death known as mitotic catastrophe.[1][2][4]
Q2: How should I dissolve and store CTCE-9908? A2: CTCE-9908 is soluble in water up to 2 mg/ml. For storage, the compound should be kept at -20°C. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution after preparation and store the aliquots at -20°C.[1]
Q3: What is a recommended starting concentration for in vitro experiments? A3: For in vitro studies on CXCR4-expressing ovarian cancer cell lines (e.g., IGROV, TOV21G, SKOV3), concentrations in the range of 0-300 μg/mL have been used to inhibit migration and growth.[1] A good starting point for determining cytotoxic effects would be to perform a dose-response curve across a broad range (e.g., 0.1 µM to 100 µM) to determine the IC50 for your specific cell line.
Q4: What dosages have been used in in vivo animal models? A4: In a transgenic mouse model of breast cancer, subcutaneous (s.c.) administration of CTCE-9908 at 25, 50, and 100 mg/kg for five days a week slowed primary tumor growth.[1] A Phase I/II clinical trial in patients with advanced solid cancers evaluated intravenous doses ranging from 0.25 mg/kg to 5.0 mg/kg.[3] The optimal dose for your specific animal model and tumor type should be determined through a dose-escalation study.
Troubleshooting Guides
Issue 1: No significant cytotoxic or anti-migratory effect observed in my in vitro assay.
| Possible Cause | Troubleshooting Step / Recommendation |
| Low CXCR4 Expression | Confirm that your chosen cell line expresses sufficient levels of the CXCR4 receptor. You can verify this via Western Blot, flow cytometry, or by consulting literature for your specific cell line. |
| Suboptimal Drug Concentration | The IC50 can vary significantly between cell lines. Perform a dose-response experiment with a wider range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal concentration for your model. |
| Incorrect Assay Endpoint | CTCE-9908 primarily induces mitotic catastrophe, not necessarily rapid apoptosis or senescence.[1] Ensure your assay endpoint can detect this mechanism. A standard 24-hour cytotoxicity assay might be too short; consider extending the incubation period to 48, 72, or even 96 hours. |
| Compound Degradation | Ensure the compound has been stored correctly at -20°C and that solutions are freshly prepared. Avoid multiple freeze-thaw cycles.[1] |
Issue 2: High variability between experimental replicates.
| Possible Cause | Troubleshooting Step / Recommendation |
| Inconsistent Cell Seeding | Ensure a uniform, single-cell suspension before plating. Calibrate your pipettes and use consistent technique across all wells. Edge effects in plates can also cause variability; consider not using the outermost wells for data collection. |
| Pipetting Errors | Use calibrated pipettes. For serial dilutions, ensure thorough mixing between each dilution step. |
| Biological Variability | Cell characteristics can change with high passage numbers. Use cells from a consistent, low passage number for all experiments. |
Issue 3: Observed toxicity in in vivo animal models at previously reported "safe" doses.
| Possible Cause | Troubleshooting Step / Recommendation |
| Different Animal Strain/Model | Toxicity profiles can vary between different mouse or rat strains. The reported doses were used in specific models (e.g., FVB/N TgN (MMTV-PyMT) mice).[1] |
| Vehicle Toxicity | Ensure the vehicle used to dissolve and administer CTCE-9908 is non-toxic at the administered volume. Run a vehicle-only control group. |
| Dosing Schedule | The reported schedule was 5 days per week.[1] A daily schedule without breaks may lead to cumulative toxicity. Consider adjusting the dosing frequency (e.g., every other day) or reducing the dose. Monitor animals daily for signs of toxicity, such as weight loss or behavioral changes. |
Data Presentation
Table 1: Example In Vitro IC50 Data for CTCE-9908 in Ovarian Cancer Cell Lines (Note: This table contains hypothetical, yet plausible, data for illustrative purposes.)
| Cell Line | CXCR4 Expression | Incubation Time | IC50 (µM) |
| SKOV3 | High | 72 hours | 15.5 |
| IGROV-1 | Moderate | 72 hours | 32.8 |
| OVCAR-3 | High | 72 hours | 12.1 |
| TOV21G | Moderate | 72 hours | 45.2 |
Table 2: In Vivo Efficacy of CTCE-9908 in a Breast Tumor Mouse Model (Data sourced from MedchemExpress product information)[1]
| Animal Model | Dose (mg/kg, s.c.) | Dosing Schedule | Outcome at 3.5 Weeks |
| FVB/N TgN (MMTV-PyMT) | 50 | 5 days/week | 45% inhibition of primary tumor growth |
| FVB/N TgN (MMTV-PyMT) | 25 | 5 days/week | Slower rate of tumor growth |
| FVB/N TgN (MMTV-PyMT) | 100 | 5 days/week | Slower rate of tumor growth |
Experimental Protocols
Protocol 1: In Vitro IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol describes how to determine the concentration of CTCE-9908 that inhibits cell viability by 50% (IC50).
Materials:
-
CXCR4-expressing cancer cell line (e.g., SKOV3)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
CTCE-9908
-
Sterile water or PBS for dissolution
-
96-well clear-bottom, opaque-walled assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, then resuspend in complete culture medium to a density of 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X stock solution of the highest desired concentration of CTCE-9908 in culture medium.
-
Perform a serial dilution (e.g., 1:3 or 1:5) in culture medium to create a range of 2X concentrations.
-
Carefully remove the old medium from the cells and add 100 µL of the 2X CTCE-9908 dilutions to the respective wells. Include vehicle-only wells as a control (100% viability).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Assay and Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reconstituted reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the average luminescence from the vehicle-only wells as 100% viability and the background (no cells) as 0%.
-
Plot the normalized viability (%) against the log of the CTCE-9908 concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis for Markers of G2-M Arrest
This protocol assesses the effect of CTCE-9908 on proteins involved in the G2-M checkpoint, consistent with its known mechanism of inducing G2-M arrest.[1]
Materials:
-
6-well tissue culture plates
-
CTCE-9908
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Phospho-CDK1 (Tyr15), anti-Cyclin B1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with CTCE-9908 at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) for 24-48 hours. Include a vehicle-treated control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer.
-
Add Laemmli buffer and heat samples at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to the loading control (GAPDH). Analyze the changes in Phospho-CDK1 and Cyclin B1 levels relative to the vehicle control.
-
Visualizations
References
Technical Support Center: CTCE-9908 In Vivo Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with CTCE-9908. This guide provides detailed troubleshooting assistance, frequently asked questions (FAQs), and experimental protocols to address challenges related to the in vivo stability of CTCE-9908, a potent peptide-based CXCR4 antagonist.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiment with CTCE-9908 is showing lower than expected efficacy. Could this be related to its stability?
A1: Yes, suboptimal in vivo efficacy of peptide-based therapeutics like CTCE-9908 is frequently linked to poor stability. As a peptide, CTCE-9908 is susceptible to rapid degradation by proteases present in plasma and tissues. This can lead to a short circulating half-life, preventing the compound from reaching its target tissue at a sufficient concentration for a sustained period. It is crucial to assess the stability of your specific formulation in a relevant biological matrix.
Q2: What is the expected in vivo half-life of CTCE-9908?
A2: While specific pharmacokinetic data for CTCE-9908 is not extensively published, a phase I/II clinical trial has been conducted where its pharmacokinetic profile was assessed.[1] For similar short peptide-based CXCR4 antagonists, the plasma half-life can be very short. For instance, unmodified EPI-X4 derivatives have shown half-lives of less than 10 minutes in human plasma.[2] This suggests that the unmodified CTCE-9908 peptide may also have a limited half-life in vivo.
Q3: What are the likely degradation pathways for CTCE-9908?
A3: CTCE-9908 is a peptide dimer with the sequence KGVSLSYRK KGVSLSYR*, featuring an amide bridge and a C-terminal amide. Peptides are primarily degraded by proteases. Studies on similar peptides suggest that the N-terminus is particularly susceptible to degradation by aminopeptidases.[2][3] The presence of basic amino acids like Lysine (K) and Arginine (R) can also be cleavage sites for trypsin-like proteases.
Q4: How can I improve the in vivo stability of CTCE-9908 for my experiments?
A4: Several strategies can be employed to enhance the in vivo stability of peptide-based drugs:
-
N-terminal Modification: Acetylation of the N-terminus can block degradation by aminopeptidases.[2][3]
-
Use of D-amino acids: Replacing L-amino acids with their D-isomers at protease cleavage sites can significantly reduce degradation.[3]
-
Formulation with protease inhibitors: Co-administration with broad-spectrum protease inhibitors can increase the circulating half-life, although this approach can have off-target effects.
-
PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) to the peptide can increase its hydrodynamic size, reduce renal clearance, and sterically hinder protease access.
-
Lipidation: Attaching a lipid moiety can enhance plasma protein binding, particularly to albumin, which can extend the half-life.[4][5]
-
Cyclization: The cyclic nature of CTCE-9908's structure already contributes to some degree of stability compared to a linear peptide of the same sequence.
Troubleshooting Guide
Issue 1: High variability in experimental results between animals.
-
Possible Cause: Inconsistent administration, leading to variable plasma concentrations. Rapid and variable degradation of the peptide between individual animals.
-
Troubleshooting Steps:
-
Refine Administration Technique: Ensure consistent subcutaneous or intravenous injection technique.
-
Assess Formulation: Confirm the solubility and stability of CTCE-9908 in your vehicle. Peptides can adsorb to surfaces, so consider using low-binding tubes.
-
Perform a Pilot Pharmacokinetic (PK) Study: If feasible, conduct a small-scale PK study to determine the Cmax, Tmax, and half-life in your animal model. This will help in designing a more effective dosing regimen.
-
Consider a More Stable Analog: If variability persists and is likely due to degradation, consider synthesizing or obtaining a modified version of CTCE-9908 with enhanced stability features (e.g., N-terminal acetylation).
-
Issue 2: No significant therapeutic effect observed at previously reported effective doses.
-
Possible Cause: The in vivo half-life of your CTCE-9908 formulation is too short in your specific experimental model to achieve a sustained therapeutic concentration.
-
Troubleshooting Steps:
-
Increase Dosing Frequency: Instead of a single daily dose, consider administering the same total daily dose in multiple, smaller doses throughout the day to maintain a more constant plasma concentration.
-
Increase the Dose: While adhering to ethical guidelines, a dose escalation study might be necessary to find the effective concentration in your model.
-
Change the Route of Administration: Continuous infusion via an osmotic pump can provide constant plasma levels, overcoming the issue of a short half-life.
-
Evaluate a Stabilized Formulation: As mentioned in the FAQs, using a modified, more stable version of the peptide is a robust solution.
-
Data Presentation
Table 1: In Vitro Plasma Stability of Selected Peptide CXCR4 Antagonists
| Compound | Peptide Type | Modification(s) | Plasma Half-life (in vitro) | Reference |
| EPI-X4 JM#21 | Linear Peptide | None | ~4.0 minutes | [2] |
| EPI-X4 WSC02 | Linear Peptide | None | ~5.2 minutes | [2] |
| Modified EPI-X4 | Linear Peptide | N-terminal D-amino acids/acetylation | > 8 hours | [2][3] |
| MCo-CVX-5c | Cyclotide | None | Rapid renal clearance | [4][5] |
| Lipidated MCo-CVX-5c | Cyclotide | Palmitoylation | Significantly increased | [4][5] |
| Motixafortide (BL-8040) | Peptide | Not specified | ~23 hours | [6] |
Note: This table provides data on similar peptide-based CXCR4 antagonists to illustrate the impact of structural modifications on stability, as specific public data for CTCE-9908 is limited.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol provides a general method to assess the stability of CTCE-9908 in plasma.
Materials:
-
CTCE-9908
-
Control plasma (e.g., human, mouse, rat)
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of CTCE-9908 in an appropriate solvent.
-
Pre-warm plasma to 37°C.
-
Spike CTCE-9908 into the plasma to a final concentration of 1-10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately stop the enzymatic degradation by adding 3 volumes of cold quenching solution.
-
Vortex and centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of intact CTCE-9908.
-
Plot the percentage of remaining peptide against time to determine the in vitro half-life.
Mandatory Visualizations
Signaling Pathway of CTCE-9908 Action
Caption: Mechanism of CTCE-9908 as a competitive antagonist of the CXCL12/CXCR4 signaling pathway.
Experimental Workflow for In Vivo Stability Assessment
Caption: A typical experimental workflow for determining the pharmacokinetic profile of CTCE-9908 in an animal model.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: A decision tree for troubleshooting experiments where CTCE-9908 shows low in vivo efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of N-Terminally Modified Variants of the CXCR4-Antagonistic Peptide EPI-X4 for Enhanced Plasma Stability | Semantic Scholar [semanticscholar.org]
- 4. Lipidation of a bioactive cyclotide-based CXCR4 antagonist greatly improves its pharmacokinetic profile in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipidation of a bioactive cyclotide-based CXCR4 antagonist greatly improves its pharmacokinetic profile in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
overcoming resistance to CTCE-9908 treatment
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using CTCE-9908, a potent CXCR4 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CTCE-9908?
A1: CTCE-9908 is a competitive antagonist of the C-X-C chemokine receptor type 4 (CXCR4). It functions by binding to the receptor and preventing the interaction of its endogenous ligand, CXCL12 (also known as SDF-1α). This inhibition blocks the activation of downstream pro-survival and migratory signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.
Q2: How should CTCE-9908 be stored and reconstituted?
A2: For long-term storage, CTCE-9908 should be stored as a lyophilized powder at -20°C. For experimental use, reconstitute the compound in sterile dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM). This stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. Final dilutions for cell culture experiments should be made in the appropriate serum-free medium, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Q3: In which cancer cell lines has CTCE-9908 shown efficacy?
A3: CTCE-9908 has demonstrated efficacy in various cancer cell lines that exhibit high expression of the CXCR4 receptor. These include, but are not limited to, cell lines derived from breast cancer (MDA-MB-231), prostate cancer (PC-3), and non-small cell lung cancer (A549). Efficacy is highly correlated with the level of CXCR4 expression on the cell surface.
Troubleshooting Guide: Overcoming Resistance
This section addresses common issues related to decreased sensitivity or acquired resistance to CTCE-9908 in experimental models.
Problem 1: Reduced or no cytotoxic/anti-proliferative effect of CTCE-9908 on my cancer cell line.
-
Potential Cause 1: Low or absent CXCR4 expression.
-
Troubleshooting Step: Confirm the surface expression of CXCR4 on your target cells using flow cytometry or immunofluorescence. Compare the expression levels to a known CXCR4-positive control cell line.
-
-
Potential Cause 2: Sub-optimal drug concentration or treatment duration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. We recommend a concentration range from 1 nM to 10 µM over a 48 to 72-hour period.
-
-
Potential Cause 3: Acquired resistance through bypass signaling.
-
Troubleshooting Step: Investigate the activation status of alternative survival pathways. For example, upregulation of other receptor tyrosine kinases (e.g., EGFR, MET) can provide compensatory signaling. Perform a western blot analysis to check the phosphorylation status of key downstream effectors like AKT and ERK even in the presence of CTCE-9908.
-
Problem 2: Cells initially respond to CTCE-9908 but develop resistance over time.
-
Potential Cause 1: Upregulation of CXCR4 expression.
-
Troubleshooting Step: Prolonged exposure to an antagonist can sometimes lead to a compensatory increase in receptor expression. Quantify CXCR4 mRNA levels using qRT-PCR and surface protein levels via flow cytometry in your resistant cell line compared to the parental (sensitive) line.
-
-
Potential Cause 2: Mutations in the CXCR4 gene.
-
Troubleshooting Step: A mutation in the binding pocket of CXCR4 could prevent CTCE-9908 from effectively antagonizing the receptor. Sequence the CXCR4 gene from resistant clones to identify potential mutations.
-
-
Potential Cause 3: Increased drug efflux.
-
Troubleshooting Step: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump CTCE-9908 out of the cell. Assess the expression of common drug efflux pumps using qRT-PCR or western blot. The effect can be confirmed by co-administering CTCE-9908 with a known efflux pump inhibitor, such as verapamil.
-
Data Presentation: Comparative Analysis
The following tables summarize hypothetical data from experiments comparing CTCE-9908 sensitive (Parental) and resistant (Res) cell lines.
Table 1: CTCE-9908 Dose-Response (IC50) Values
| Cell Line | IC50 (nM) after 72h Treatment | Fold Resistance |
|---|---|---|
| MDA-MB-231 (Parental) | 50 | - |
| MDA-MB-231 (Res) | 1250 | 25x |
| PC-3 (Parental) | 85 | - |
| PC-3 (Res) | 2100 | ~24.7x |
Table 2: CXCR4 Expression and Pathway Activation
| Cell Line | Relative CXCR4 mRNA Expression (Fold Change) | Mean Fluorescence Intensity (CXCR4 Surface Protein) | p-AKT (Ser473) Levels (Relative to loading control) |
|---|---|---|---|
| MDA-MB-231 (Parental) | 1.0 | 2500 | 0.2 |
| MDA-MB-231 (Res) | 4.5 | 9800 | 1.5 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of CTCE-9908 (e.g., 0, 1, 10, 100, 1000, 10000 nM). Include a vehicle control (0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the results to the vehicle control and calculate the IC50 value using non-linear regression analysis.
Protocol 2: Flow Cytometry for Surface CXCR4 Expression
-
Cell Preparation: Harvest 1x10^6 cells and wash them with ice-cold FACS buffer (PBS containing 2% FBS).
-
Antibody Staining: Resuspend the cells in 100 µL of FACS buffer and add a PE-conjugated anti-CXCR4 antibody (or an appropriate isotype control).
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 1 mL of FACS buffer.
-
Acquisition: Resuspend the cells in 300 µL of FACS buffer and acquire data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software, gating on the live cell population and comparing the mean fluorescence intensity (MFI) of the anti-CXCR4 stained cells to the isotype control.
Protocol 3: Western Blot for p-AKT Analysis
-
Cell Lysis: Treat cells with CTCE-9908 (e.g., 100 nM) for 24 hours, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the p-AKT signal to the total AKT signal.
Visualizations: Pathways and Workflows
Caption: Mechanism of action of CTCE-9908 on the CXCR4 signaling axis.
Caption: Troubleshooting workflow for investigating CTCE-9908 resistance.
Technical Support Center: Troubleshooting CTCE-9908 Insolubility
This technical support center is designed for researchers, scientists, and drug development professionals utilizing CTCE-9908. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential insolubility issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting CTCE-9908?
A1: The primary recommended solvent for reconstituting CTCE-9908 is sterile water. Published data indicates a solubility of up to 33.33 mg/mL in water, although achieving this concentration may require sonication.[1] Another source suggests a solubility of up to 2 mg/mL in water. It is always advisable to start with a small amount of the peptide to test its solubility in your specific solvent and concentration.
Q2: My CTCE-9908 did not fully dissolve in water. What should I do?
A2: If you observe particulate matter or cloudiness after attempting to dissolve CTCE-9908 in water, you can try the following troubleshooting steps:
-
Gentle Warming: Warm the solution slightly (to no more than 40°C) to increase solubility.
-
Sonication: Use a bath sonicator for 5-10 minutes to aid dissolution.[1][2] This is explicitly recommended for achieving higher concentrations of CTCE-9908 in water.[1]
-
pH Adjustment: Since CTCE-9908 is a peptide, its solubility is pH-dependent. For basic peptides, adding a small amount of a dilute acidic solution (e.g., 10% acetic acid) can help. Conversely, for acidic peptides, a dilute basic solution (e.g., 10% ammonium (B1175870) bicarbonate) may be used. It is crucial to determine the isoelectric point (pI) of the peptide to inform the pH adjustment strategy.[3][4]
-
Use of Co-solvents: For very hydrophobic peptides, dissolving in a minimal amount of an organic solvent like DMSO, and then slowly diluting with your aqueous buffer, can be an effective strategy.[2][4][5]
Q3: Can I use organic solvents to dissolve CTCE-9908?
A3: While water is the primary recommendation, if insolubility persists, using a small amount of an organic co-solvent may be necessary. For hydrophobic peptides, dissolving in a minimal volume of dimethyl sulfoxide (B87167) (DMSO) followed by a stepwise dilution with an aqueous solution is a common practice.[4][5]
Q4: How should I properly handle and store reconstituted CTCE-9908 to prevent it from coming out of solution?
A4: To maintain the solubility and stability of your reconstituted CTCE-9908 solution:
-
Storage: Store the solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.[6][7]
-
Carrier Proteins: For long-term storage of dilute solutions, consider adding a carrier protein like 0.1% Bovine Serum Albumin (BSA) to prevent the peptide from adsorbing to the storage vial.[8]
-
Sterility: Always use sterile solvents and aseptic techniques to prevent microbial growth, which can degrade the peptide.[9][10]
Troubleshooting Guide
This guide provides a systematic approach to addressing insolubility issues with CTCE-9908.
Initial Reconstitution Protocol
A standard protocol for reconstituting lyophilized CTCE-9908 is as follows:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized CTCE-9908 to reach room temperature to prevent condensation.[10][11]
-
Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[6][8]
-
Add Solvent: Carefully add the calculated volume of sterile water. To avoid disturbing the powder, gently add the solvent down the side of the vial.[10]
-
Gentle Agitation: Gently swirl or vortex the vial to mix.[6][9] Avoid vigorous shaking, which can cause aggregation.[10]
-
Inspect for Complete Dissolution: Visually inspect the solution to ensure it is clear and free of particulates.[9]
Troubleshooting Incomplete Solubilization
If the initial reconstitution results in an incomplete solution, follow this workflow:
Caption: A workflow for troubleshooting CTCE-9908 insolubility.
Physicochemical and Solubility Data
The following tables summarize key quantitative data for CTCE-9908.
Table 1: Physicochemical Properties of CTCE-9908
| Property | Value | Reference |
| Molecular Formula | C₈₆H₁₄₇N₂₇O₂₃ | [1] |
| Molecular Weight | 1927.25 g/mol | [1][12][13] |
| Appearance | White to off-white solid | [14] |
Table 2: Solubility of CTCE-9908
| Solvent | Concentration | Notes | Reference |
| Water (H₂O) | 33.33 mg/mL (17.29 mM) | Requires sonication | [1] |
| Water (H₂O) | 2 mg/mL | - |
Experimental Protocols
Protocol for Reconstitution of Lyophilized CTCE-9908
This protocol provides a detailed methodology for reconstituting lyophilized CTCE-9908 for in vitro experiments.
Materials:
-
Vial of lyophilized CTCE-9908
-
Sterile, nuclease-free water
-
Sterile, low-retention polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge
-
Bath sonicator (optional)
Procedure:
-
Preparation: Allow the vial of CTCE-9908 to equilibrate to room temperature for at least 15-20 minutes before opening.[10]
-
Centrifugation: Centrifuge the vial at a low speed (e.g., 1000 x g) for 1-2 minutes to collect all the powder at the bottom of the vial.[6]
-
Solvent Addition: Using a sterile pipette tip, slowly add the desired volume of sterile water to the vial. Aim the stream of water against the side of the vial to gently wash down any powder that may be on the walls.
-
Dissolution:
-
Initial Mixing: Gently swirl the vial or flick it with your finger to initiate dissolution.
-
Vortexing: If the peptide does not dissolve with gentle swirling, vortex the vial for 10-15 seconds.[6]
-
Sonication (if necessary): If the solution is not clear, place the vial in a bath sonicator for 5-10 minutes, or until the solution clarifies.[1][2]
-
-
Final Centrifugation: Briefly centrifuge the vial again to bring down any solution that may be on the cap or walls.
-
Aliquoting and Storage: For long-term storage, it is recommended to aliquot the reconstituted peptide solution into sterile, low-retention tubes and store them at -20°C or -80°C.[6] This minimizes waste and prevents degradation from multiple freeze-thaw cycles.
Caption: Experimental workflow for reconstituting CTCE-9908.
Signaling Pathway of CTCE-9908
CTCE-9908 is an antagonist of the CXCR4 receptor. It functions by competitively binding to CXCR4, thereby preventing its natural ligand, CXCL12 (also known as SDF-1), from binding and activating the receptor. This inhibition disrupts the downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Caption: Inhibition of the CXCL12/CXCR4 signaling pathway by CTCE-9908.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. jpt.com [jpt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cusabio.com [cusabio.com]
- 9. jpt.com [jpt.com]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. usp.org [usp.org]
- 12. Ctce-9908 | C86H147N27O23 | CID 16186350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
CTCE-9908 Technical Support Center: Animal Studies
Disclaimer: This technical support guide is intended for researchers, scientists, and drug development professionals. The information provided is based on publicly available scientific literature. It is important to note that detailed preclinical toxicology and a comprehensive list of side effects for CTCE-9908 in animal studies are not extensively reported in the available literature. Therefore, this guide focuses on the known mechanism of action of CTCE-9908 and potential theoretical side effects based on the physiological role of the CXCR4/CXCL12 signaling pathway. Researchers should maintain rigorous monitoring of their animal subjects and consult with a veterinarian for any observed adverse events.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CTCE-9908?
A1: CTCE-9908 is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). It functions by competitively binding to CXCR4, thereby inhibiting the interaction between CXCR4 and its ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1). This interaction is crucial for various cellular processes, including cell trafficking, survival, and proliferation. In the context of cancer, the CXCL12/CXCR4 axis is implicated in tumor growth, angiogenesis, and metastasis.
Q2: Are there any reported side effects of CTCE-9908 in animal studies?
A2: The majority of published animal studies on CTCE-9908 focus on its efficacy in cancer models and do not provide detailed information on side effects. Most studies report that the compound is "well-tolerated" at therapeutic doses, but they do not specify the criteria for this assessment or list observed adverse events. A Phase I/II clinical trial in humans reported some adverse events, including grade 2 phlebitis (vein inflammation at the injection site), grade 2 gingivitis (gum inflammation), and grade 3 GGT elevation (an indicator of potential liver effects)[1]. While not from animal studies, these findings may offer insights into potential side effects to monitor.
Q3: What are the potential theoretical side effects of CTCE-9908 in animals based on its mechanism of action?
A3: The CXCL12/CXCR4 signaling pathway is involved in several important physiological processes. Therefore, its inhibition could theoretically lead to side effects related to these functions. Researchers should be vigilant for signs related to:
-
Hematopoiesis: The CXCL12/CXCR4 axis is critical for the retention and trafficking of hematopoietic stem cells in the bone marrow. Inhibition of this pathway could potentially lead to the mobilization of these cells into the peripheral blood. While this is a therapeutic goal for some agents, it is a physiological effect to be aware of.
-
Immune Function: CXCR4 is expressed on various immune cells and is involved in their trafficking and function. Disruption of this pathway could potentially alter immune responses.
-
Cardiovascular Development and Function: The CXCL12/CXCR4 axis plays a role in embryonic cardiovascular development. While the effects of its inhibition in adult animals are less clear, it is a potential area for monitoring.
-
Neurological Function: This signaling pathway is also involved in neuronal guidance and development.
Q4: What parameters should I monitor in my animal studies with CTCE-9908?
A4: Given the lack of specific preclinical toxicology data, a comprehensive monitoring plan is recommended. This should include:
-
General Health: Daily observation for any changes in behavior, appearance, activity levels, and food and water intake.
-
Body Weight: Regular monitoring of body weight is a sensitive indicator of general health.
-
Injection Site Reactions: For subcutaneous or intravenous administration, monitor the injection site for signs of inflammation, swelling, or pain.
-
Complete Blood Counts (CBC): Periodic blood collection for CBC analysis can provide information on potential effects on hematopoietic and immune cells.
-
Serum Chemistry: Analysis of serum chemistry panels can help to identify potential effects on liver and kidney function.
-
Gross and Histopathological Examination: At the end of the study, a thorough necropsy and histopathological examination of major organs are advisable to identify any potential tissue-level changes.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Local inflammation or swelling at the injection site. | Irritation from the vehicle or the compound itself. | Consider further dilution of the compound, changing the injection site regularly, or consulting with your institution's veterinary staff about appropriate vehicles and administration techniques. |
| Significant weight loss or reduced activity in treated animals. | This is a general sign of toxicity and could be related to the compound's effect on various physiological systems. | Immediately consult with the attending veterinarian. Consider dose reduction or discontinuation of the treatment for the affected animal. Review your experimental protocol and consider including a lower dose group in future experiments. |
| Unexpected changes in blood cell counts (e.g., leukocytosis). | As a CXCR4 antagonist, CTCE-9908 can cause the mobilization of hematopoietic stem and progenitor cells from the bone marrow, which may be reflected as an increase in white blood cell counts. | This may be an expected pharmacological effect of the drug. It is important to establish a baseline blood count before starting treatment and to monitor these changes over time. Consult relevant literature on CXCR4 antagonists for expected hematological changes. |
| Elevated liver enzymes in serum chemistry. | Potential hepatotoxicity. The human phase I/II trial noted GGT elevation. | If elevated liver enzymes are observed, it is crucial to consult with a veterinarian. This could be a sign of drug-induced liver injury. Consider including liver function tests in your monitoring plan and performing histopathological analysis of the liver at the end of the study. |
Experimental Protocols
The following is a generalized experimental protocol for an in vivo efficacy study of CTCE-9908 in a mouse cancer model, based on methodologies cited in the literature. Researchers must adapt this protocol to their specific cell line, animal model, and experimental goals, and all procedures must be approved by their institution's Animal Care and Use Committee.
1. Animal Model and Cell Line:
-
Select an appropriate immunodeficient mouse strain (e.g., NOD/SCID, nude) for xenograft studies with human cancer cell lines.
-
Choose a cancer cell line with documented expression of CXCR4.
-
Culture the cells under sterile conditions and ensure they are free of mycoplasma contamination.
2. Tumor Implantation:
-
Harvest cultured cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a suitable sterile medium (e.g., PBS or Matrigel) at the desired concentration.
-
Implant the cells into the appropriate site in the mice (e.g., subcutaneously in the flank, orthotopically in the relevant organ).
3. CTCE-9908 Preparation and Administration:
-
Reconstitute CTCE-9908 in a sterile, biocompatible vehicle (e.g., sterile water or saline).
-
Determine the appropriate dose based on previous studies (doses ranging from 25 to 100 mg/kg have been reported in mice).
-
Administer the drug via the desired route (e.g., subcutaneous or intraperitoneal injection). The frequency of administration in many studies is five days a week.
4. Monitoring and Data Collection:
-
Measure tumor size regularly (e.g., 2-3 times per week) using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal health and body weight as described in the FAQs.
-
At the end of the study, euthanize the animals according to approved protocols.
-
Excise the primary tumor and weigh it.
-
If studying metastasis, collect relevant organs (e.g., lungs, liver, bone) for analysis (e.g., histological examination, bioluminescence imaging if using luciferase-expressing cells).
Visualizations
Caption: CXCL12/CXCR4 signaling pathway and the inhibitory action of CTCE-9908.
Caption: Generalized experimental workflow for in vivo studies of CTCE-9908.
References
Refining CTCE-9908 Combination Therapy Protocols: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for refining CTCE-9908 combination therapy protocols. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
This section provides guidance on common issues that may arise during the experimental process.
Issue: Inconsistent or No Synergistic Effect Observed with Combination Therapy
-
Question: We are not observing the expected synergistic effect between CTCE-9908 and our combination drug. What could be the reason?
-
Answer: Several factors can contribute to a lack of synergy. Firstly, the dosing schedule and ratio of the two drugs are critical. An inappropriate ratio or timing of administration can lead to additive or even antagonistic effects. It is recommended to perform a dose-matrix experiment to identify the optimal concentrations and ratios for synergy. Secondly, the mechanism of action of the combination drug should be considered. Synergy is often observed when the two drugs target complementary pathways. For instance, CTCE-9908, as a CXCR4 antagonist, is known to enhance the efficacy of agents like docetaxel (B913) and anti-VEGF treatments.[1] Finally, ensure that the experimental model (cell line or animal model) is appropriate and that the expression of CXCR4 is sufficient for CTCE-9908 to exert its effect.
Issue: High Variability in In Vitro Assay Results
-
Question: Our results from cell viability and migration assays with CTCE-9908 are highly variable between experiments. How can we improve reproducibility?
-
Answer: High variability in in vitro assays can stem from several sources. For peptide-based drugs like CTCE-9908, proper handling and storage are crucial to maintain stability and activity. Ensure the peptide is stored at the recommended temperature and reconstituted correctly. For cell-based assays, it is important to use cells at a consistent passage number and confluency. Over-passaged cells can exhibit altered phenotypes and drug responses. In migration and invasion assays, the density of cells seeded and the concentration of chemoattractant are key parameters that need to be optimized and kept consistent.
Issue: Unexpected Toxicity or Off-Target Effects in Animal Models
-
Question: We are observing unexpected toxicity in our in vivo studies with CTCE-9908 combination therapy. How can we address this?
-
Answer: Unexpected toxicity can arise from the combined effect of the two drugs. It is essential to perform a thorough toxicity assessment of the combination therapy, even if the individual drugs are well-tolerated at the tested doses. Consider adjusting the dosing schedule, such as sequential administration instead of simultaneous, to mitigate overlapping toxicities. It is also important to consider potential off-target effects of CXCR4 inhibition. While CTCE-9908 is selective, systemic CXCR4 blockade can impact normal physiological processes. Careful monitoring of animal health and relevant biomarkers is crucial.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of CTCE-9908 in combination therapy.
General
-
Question: What is the mechanism of action of CTCE-9908?
-
Answer: CTCE-9908 is a potent and selective antagonist of the CXCR4 receptor. It works by competitively binding to CXCR4, thereby preventing its interaction with its ligand, CXCL12 (also known as SDF-1). This inhibition disrupts the downstream signaling pathways involved in cancer cell proliferation, survival, migration, and invasion.[2][3]
-
Question: In which cancer types has CTCE-9908 shown efficacy?
-
Answer: CTCE-9908 has demonstrated anti-tumor and anti-metastatic effects in various preclinical cancer models, including breast cancer,[1][4] ovarian cancer, prostate cancer,[5][6] and melanoma.[7]
Combination Therapy
-
Question: With which drugs has CTCE-9908 been shown to have a synergistic effect?
-
Answer: Published studies have shown that CTCE-9908 can enhance the efficacy of chemotherapeutic agents like docetaxel and anti-angiogenic agents such as those targeting the VEGF pathway.[1]
-
Question: How do I determine the optimal dose and schedule for a CTCE-9908 combination therapy?
-
Answer: The optimal dose and schedule will depend on the specific combination drug and the experimental model. A common approach is to first determine the IC50 (half-maximal inhibitory concentration) of each drug individually. Then, a matrix of different concentrations of both drugs can be tested to identify synergistic combinations using methods like the Chou-Talalay method to calculate a combination index (CI). For in vivo studies, initial dose-finding experiments for the combination are recommended to establish a well-tolerated and effective regimen.
Experimental Procedures
-
Question: What are the recommended storage and handling conditions for CTCE-9908?
-
Answer: As a peptide, CTCE-9908 should be stored lyophilized at -20°C. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. The specific solvent for reconstitution should be chosen based on the experimental requirements, with sterile water or PBS being common choices for in vitro assays.
-
Question: What positive and negative controls should be used in experiments with CTCE-9908?
-
Answer: In in vitro assays, a negative control group would typically be cells treated with the vehicle used to dissolve CTCE-9908. A positive control for inhibition of CXCR4 signaling could be another known CXCR4 antagonist. For combination therapy experiments, it is essential to include groups treated with each drug alone to assess the effect of the combination compared to the individual agents.
Data Presentation
In Vitro Efficacy of CTCE-9908
| Cell Line | Cancer Type | IC50 (µg/mL) | Assay | Reference |
| IGROV | Ovarian | ~100 | Viability Assay (10 days) | [8] |
| TOV21G | Ovarian | ~100 | Viability Assay (10 days) | [8] |
| SKOV3 | Ovarian | ~100 | Viability Assay (10 days) | [8] |
| B16 F10 | Melanoma | Not explicitly stated, but mathematical modeling predicted IC50 values over time. | Crystal Violet Staining | [7] |
| PC-3 | Prostate | 50 µg/ml inhibited invasion | Invasion Assay | [6] |
In Vivo Efficacy of CTCE-9908 Combination Therapy in a Transgenic Mouse Model of Breast Cancer[1]
| Treatment Group | Primary Tumor Growth Inhibition (%) | Distant Metastasis Reduction (%) |
| CTCE-9908 (50 mg/kg) | 45 | Not Reported |
| CTCE-9908 + Docetaxel | 38 (greater than docetaxel alone) | Not Reported |
| CTCE-9908 + DC101 (anti-VEGFR2) | 37 (enhanced effect compared to DC101 alone) | 75 |
In Vivo Efficacy of CTCE-9908 in a Mouse Model of Breast Cancer Metastasis[4]
| Treatment Group | Primary Tumor Burden Reduction (vs. Control) | Metastatic Tumor Burden Reduction (vs. Control) |
| CTCE-9908 (25 mg/kg) at 5 weeks | 7-fold | 9-fold |
| CTCE-9908 (25 mg/kg) at 6 weeks | 5-fold | 20-fold |
Experimental Protocols
Cell Viability Assay (e.g., CCK-8 or MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of CTCE-9908, the combination drug, and the combination of both at various ratios. Include vehicle-only treated wells as a negative control.
-
Incubation: Incubate the plate for a duration relevant to the cell doubling time and the expected drug effect (e.g., 48-72 hours).
-
Reagent Addition: Add the cell viability reagent (e.g., 10 µL of CCK-8 solution per 100 µL of media) to each well.[9]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[9]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. For combination treatments, calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Transwell Migration/Invasion Assay
-
Chamber Preparation: For invasion assays, coat the upper surface of the Transwell insert (typically 8 µm pore size) with a thin layer of Matrigel or another extracellular matrix component and allow it to solidify. For migration assays, this step is omitted.[10]
-
Cell Preparation: Harvest and resuspend the cells in a serum-free medium.
-
Chemoattractant: Add a chemoattractant (e.g., media containing 10% FBS or a specific concentration of CXCL12) to the lower chamber.[11]
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert. The cells can be pre-treated with CTCE-9908, the combination drug, or the combination of both.[11]
-
Incubation: Incubate the plate for a predetermined optimal time (e.g., 12-48 hours) to allow for cell migration/invasion.[11]
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[10][11]
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or another suitable fixative, and then stain with a dye such as crystal violet.[10]
-
Quantification: Count the number of migrated/invaded cells in several random fields under a microscope. Alternatively, the stain can be extracted and the absorbance measured.
Mandatory Visualization
Caption: The CXCL12/CXCR4 signaling pathway and the inhibitory action of CTCE-9908.
Caption: A logical workflow for evaluating CTCE-9908 combination therapy.
References
- 1. CXCR4 peptide antagonist inhibits primary breast tumor growth, metastasis and enhances the efficacy of anti-VEGF treatment or docetaxel in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. The involvement of a chemokine receptor antagonist CTCE-9908 and kynurenine metabolites in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A CXCR4 antagonist CTCE-9908 inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of CXCR4 antagonist CTCE-9908 on prostate tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting CXCR4 with CTCE-9908 inhibits prostate tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro effects and mathematical modelling of CTCE-9908 (a chemokine receptor 4 antagonist) on melanoma cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. cellbiolabs.com [cellbiolabs.com]
addressing off-target effects of CTCE-9908
Welcome to the technical support center for CTCE-9908. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of CTCE-9908 and to address potential experimental challenges, with a focus on understanding and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CTCE-9908?
A1: CTCE-9908 is a potent and selective peptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] It functions by competitively binding to CXCR4, which prevents the interaction between CXCR4 and its ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1).[3][4][5] This inhibition disrupts the downstream signaling pathways that are crucial for cancer cell migration, invasion, proliferation, and angiogenesis.[6]
Q2: What are the known on-target effects of CTCE-9908 in cancer models?
A2: In various cancer cell lines and animal models, CTCE-9908 has been shown to:
-
Reduce metastasis to distant organs, such as the lungs and bone.[8][9]
-
Induce mitotic catastrophe, G2-M arrest, and multinucleation in ovarian cancer cells.[1][2]
-
Inhibit angiogenesis in tumor tissues.[7]
Q3: Have any off-target effects or toxicities been reported for CTCE-9908?
A3: While specific preclinical off-target binding profiles for CTCE-9908 are not extensively published, a Phase I/II clinical trial in patients with advanced solid tumors provides some insight into its safety profile. The most common drug-related adverse events observed were generally low-grade and included:
-
Grade 2 phlebitis (vein inflammation at the injection site)
-
Grade 2 gingivitis (gum inflammation)
-
Grade 3 elevation in Gamma-Glutamyl Transferase (GGT), suggesting potential liver effects.
Overall, the clinical trial concluded that CTCE-9908 is well-tolerated.[3] It is important for researchers to be aware of these potential physiological effects, especially in long-term in vivo studies.
Q4: Are there known off-target effects for CXCR4 antagonists in general?
A4: The primary endogenous binding site of CXCR4 is conserved across different chemokine receptors, which can lead to off-target side effects for some antagonists.[1] While peptide-based antagonists like CTCE-9908 can offer higher specificity compared to small molecules, researchers should consider the possibility of interactions with other chemokine receptors or unrelated proteins.[10] Long-term toxicity and off-target effects of CXCR4 antagonists are areas of ongoing research.[6]
Troubleshooting Guides
Issue 1: Inconsistent or non-significant results in in vivo metastasis assays.
-
Possible Cause: Insufficient initial blocking of CXCR4 receptors on cancer cells.
-
Troubleshooting Tip: Pre-treatment of cancer cells with CTCE-9908 in vitro prior to injection into animal models has been shown to yield more consistent and statistically significant reductions in metastatic burden.[9] This suggests that a rapid and effective blockade of CXCR4 at the time of injection is crucial for inhibiting metastasis in some experimental models.[9]
-
Recommendation: Implement a pre-treatment step in your protocol where cancer cells are incubated with CTCE-9908 for a defined period before injection.
Issue 2: Low efficacy in reducing primary tumor growth in certain cancer models.
-
Possible Cause: The specific cancer cell line may have a low dependence on the CXCL12/CXCR4 axis for proliferation, or it may have developed resistance.
-
Troubleshooting Tip: In some prostate cancer models, CTCE-9908 did not significantly alter primary tumor growth but did reduce the overall tumor burden by inhibiting metastasis.[7][11]
-
Recommendation:
-
Confirm high CXCR4 expression in your cancer cell line using methods like qPCR, Western blot, or flow cytometry.
-
Consider combination therapies. CTCE-9908 has shown enhanced anti-tumor effects when combined with agents like docetaxel (B913) or anti-VEGF treatments.[2]
-
Issue 3: Difficulty dissolving or handling the CTCE-9908 peptide.
-
Possible Cause: CTCE-9908 is a peptide and may have specific solubility requirements.
-
Troubleshooting Tip: For peptide-based drugs, it is often recommended to first attempt dissolution in sterile, purified water.[4] If solubility is an issue, some suppliers suggest trying to dissolve the peptide in a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer.[4]
-
Recommendation: Always refer to the manufacturer's specific instructions for solubility and storage. For in vivo studies, ensure the final solution is sterile and at a physiologically appropriate pH.
Data Presentation
Table 1: Summary of CTCE-9908 Efficacy in Preclinical Models
| Cancer Model | Assay Type | Treatment | Key Findings | Reference |
| Osteosarcoma (K7M2) | In Vivo | 67 mg/kg, s.c. | 50% reduction in lung nodules | [9] |
| Melanoma (B16) | In Vivo | 67 mg/kg, s.c. | 56% decrease in lung nodules | [9] |
| Breast Cancer (MDA-MB-231) | In Vivo | 25 mg/kg, s.c. | 5-fold reduction in primary tumor burden at 6 weeks | [8] |
| Breast Cancer (MDA-231-BSC12) | In Vivo | 25 mg/kg, s.c. | 20-fold reduction in metastatic tumor burden at 6 weeks | [8] |
| Prostate Cancer (PC-3) | In Vitro | 50 µg/ml | Significant inhibition of cell invasion | [7][11] |
| Ovarian Cancer (IGROV, TOV21G, SKOV3) | In Vitro | 0-300 µg/ml | Inhibition of migration and growth | [1][2] |
Table 2: Adverse Events in Phase I/II Clinical Trial of CTCE-9908
| Adverse Event | Grade | Number of Patients Affected | Total Patients | Reference |
| Phlebitis | 2 | 3 | 21 | [3] |
| Gingivitis | 2 | 2 | 21 | [3] |
| GGT Elevation | 3 | 1 | 21 | [3] |
Experimental Protocols
1. In Vitro Cell Invasion Assay (Transwell Assay)
-
Objective: To assess the effect of CTCE-9908 on the invasive potential of cancer cells.
-
Materials:
-
24-well plate with cell culture inserts (e.g., 8 µm pore size)
-
Matrigel basement membrane matrix
-
Cancer cells expressing CXCR4
-
Serum-free cell culture medium
-
Medium with chemoattractant (e.g., 10% FBS or CXCL12)
-
CTCE-9908
-
Fixation and staining reagents (e.g., methanol, crystal violet)
-
-
Methodology:
-
Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Culture cancer cells to ~80% confluency and then serum-starve overnight.
-
Harvest cells and resuspend in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/ml).
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts, with and without various concentrations of CTCE-9908.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have invaded to the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Elute the stain and quantify the absorbance using a plate reader, or count the number of invaded cells in representative fields under a microscope.
-
2. In Vivo Metastasis Model (Murine)
-
Objective: To evaluate the effect of CTCE-9908 on cancer metastasis in a mouse model.
-
Materials:
-
Immunocompromised mice (e.g., BALB/c or nude mice)
-
Cancer cells (e.g., K7M2 osteosarcoma or MDA-MB-231 breast cancer)
-
CTCE-9908 dissolved in a sterile vehicle (e.g., normal saline)
-
Sterile syringes and needles
-
-
Methodology:
-
(Optional but recommended) Pre-treat cancer cells with CTCE-9908 (e.g., 100 µg/ml) for 1 hour in vitro.
-
Inject the cancer cells into the mice via the lateral tail vein (for lung metastasis) or orthotopically into the relevant tissue (e.g., mammary fat pad). A typical inoculum is 1 x 10^6 cells in 100 µl of sterile PBS.
-
Begin treatment with CTCE-9908 the following day. A common dosing regimen is 25-67 mg/kg administered subcutaneously, once daily, 5 days a week.
-
Continue treatment for a predetermined period (e.g., 4 weeks).
-
Monitor the mice regularly for signs of morbidity.
-
At the end of the study, euthanize the mice and harvest the relevant organs (e.g., lungs).
-
Count the number of visible metastatic nodules on the organ surface.
-
For micrometastatic disease, fix the organs in formalin, embed in paraffin, and analyze histological sections.
-
Mandatory Visualizations
Caption: CXCL12/CXCR4 signaling and inhibition by CTCE-9908.
Caption: Workflow for an in vivo metastasis experiment.
Caption: Troubleshooting inconsistent in vivo results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A CXCR4 antagonist CTCE-9908 inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the CXCR4/CXCL12 chemokine pathway reduces the development of murine pulmonary metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Cell Migration & Invasion Assays [merckmillipore.com]
- 6. CXCR4 peptide antagonist inhibits primary breast tumor growth, metastasis and enhances the efficacy of anti-VEGF treatment or docetaxel in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. A CXCR4 antagonist CTCE-9908 inhibits primary tumor growth and metastasis of breast cancer. [vivo.weill.cornell.edu]
- 10. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 11. Cell Biology/Cell Invasion Assay Protocols [protocol-online.org]
Technical Support Center: Improving the Efficacy of CTCE-9908 in Lung Cancer Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the experimental efficacy of CTCE-9908 in lung cancer models.
Frequently Asked Questions (FAQs)
Q1: What is CTCE-9908 and what is its mechanism of action?
A1: CTCE-9908 is a small peptide antagonist of the C-X-C chemokine receptor 4 (CXCR4). It is an analog of CXCL12, the natural ligand for CXCR4.[1][2] By competitively binding to CXCR4, CTCE-9908 blocks the downstream signaling pathways activated by the CXCL12/CXCR4 axis.[1] This axis is crucial for tumor cell survival, proliferation, migration, and angiogenesis.[3][4] Inhibition of this pathway by CTCE-9908 has been shown to reduce tumor growth and metastasis in various cancer models.[1][5][6]
Q2: In which lung cancer cell lines has CTCE-9908 been tested?
A2: While specific studies detailing the use of CTCE-9908 in common non-small cell lung cancer (NSCLC) cell lines like A549 and H460 are not extensively available in publicly accessible literature, the CXCR4/CXCL12 axis is known to be active in these and other lung cancer cell lines.[7][8] The efficacy of CXCR4 antagonists like AMD3100 has been demonstrated in A549 cells, suggesting that CTCE-9908 is likely to have an effect.[9] Researchers may need to empirically determine the optimal concentrations and effects of CTCE-9908 in their specific lung cancer cell lines of interest.
Q3: What are the reported IC50 values for CTCE-9908 in lung cancer cell lines?
Q4: How can the efficacy of CTCE-9908 be improved in my experiments?
A4: Several strategies can be employed to enhance the efficacy of CTCE-9908:
-
Pre-treatment of cells: Studies have shown that pre-treating cancer cells with CTCE-9908 before in vivo injection can significantly improve the reduction of metastatic burden.[5] This suggests that blocking the CXCR4 receptors prior to the metastatic cascade is crucial.
-
Combination therapy: Combining CTCE-9908 with standard-of-care chemotherapies (e.g., cisplatin (B142131), etoposide) or targeted therapies (e.g., EGFR inhibitors like osimertinib) may lead to synergistic effects.[12][13][14][15] The rationale is to target multiple pathways involved in tumor progression and overcome potential resistance mechanisms.
-
Optimizing dosage and administration schedule: In vivo studies have used doses of CTCE-9908 around 25-67 mg/kg administered subcutaneously.[5][16] The optimal dosing and schedule may vary depending on the lung cancer model and should be determined empirically.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibition of cell migration/invasion in vitro. | 1. Suboptimal concentration of CTCE-9908.2. Low expression of CXCR4 on the lung cancer cell line.3. Incorrect assay setup. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration.2. Confirm CXCR4 expression on your cells using flow cytometry or western blot.3. Ensure the chemoattractant (e.g., CXCL12) is in the lower chamber of the transwell and that the cells were properly seeded. |
| Inconsistent results in in vivo lung metastasis models. | 1. Timing of CTCE-9908 administration.2. Variability in tumor cell injection.3. Insufficient drug exposure. | 1. Pre-treat the cancer cells with CTCE-9908 before tail vein injection.[5] Also, consider administering a systemic dose to the mice prior to cell injection.[5]2. Ensure consistent cell numbers and viability for each injection.3. Optimize the dosage and frequency of CTCE-9908 administration. |
| Development of resistance to CTCE-9908. | 1. Antagonist tolerance due to prolonged exposure, leading to increased CXCR4 surface expression.2. Activation of alternative signaling pathways. | 1. Consider intermittent dosing schedules. Investigate biased CXCR4 antagonists that inhibit G protein signaling but not β-arrestin-mediated receptor endocytosis to avoid tolerance.[1]2. Explore combination therapies to target compensatory pathways (e.g., with EGFR or MET inhibitors if relevant for your model).[17] |
| High variability in tumor growth inhibition in xenograft models. | 1. Tumor heterogeneity.2. Inconsistent drug administration.3. Suboptimal tumor implantation. | 1. Use well-characterized and stable cell lines. Consider using patient-derived xenograft (PDX) models for more clinically relevant studies.[18]2. Ensure accurate and consistent dosing and administration route.3. Standardize the tumor implantation procedure to ensure uniform initial tumor size. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on CTCE-9908 and related CXCR4 antagonists. Note that data for CTCE-9908 specifically in lung cancer cell lines is limited in the available literature.
Table 1: In Vitro Efficacy of CTCE-9908 in Cancer Models
| Assay | Cell Line | Treatment | Effect | Reference |
| Invasion Assay | K7M2 (Murine Osteosarcoma) | CTCE-9908 | 45% decrease in invasion | [6] |
| Migration Assay | K7M2 (Murine Osteosarcoma) | CTCE-9908 | 23% decrease in migration towards CXCL12 | [5] |
| Proliferation Assay | OE19 (Esophageal Cancer) | CTCE-9908 | Inhibition of proliferation | [19] |
Table 2: In Vivo Efficacy of CTCE-9908 in Metastasis Models
| Model | Treatment | Metric | Result | Reference |
| Murine Osteosarcoma Pulmonary Metastasis | CTCE-9908 (67 mg/kg, s.c.) | Number of lung nodules | 50% reduction | [5][6] |
| Murine Melanoma Pulmonary Metastasis | CTCE-9908 (pre-treatment + systemic) | Number of lung nodules | 80% reduction | [5] |
| Orthotopic Esophageal Cancer | CTCE-9908 | Metastatic spread and primary tumor growth | Reduction | [19] |
| Breast Cancer Metastasis to Lung and Bone | CTCE-9908 (25 mg/kg) | Metastatic burden | Decreased size of metastases | [16][20] |
Experimental Protocols
In Vitro Wound Healing (Scratch) Assay
This protocol is adapted from standard wound healing assay procedures and can be used to assess the effect of CTCE-9908 on the migration of lung cancer cells.[21][22]
Materials:
-
Lung cancer cells (e.g., A549, H460)
-
12-well culture plates
-
Sterile 200 µL pipette tips
-
Culture medium with and without serum
-
CTCE-9908
-
Phosphate-buffered saline (PBS)
-
Inverted microscope with a camera
Procedure:
-
Seed lung cancer cells in a 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Once confluent, gently create a "scratch" in the monolayer with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells and debris.
-
Replace the medium with fresh serum-free or low-serum medium containing different concentrations of CTCE-9908 or a vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different points for each time point and condition. Calculate the percentage of wound closure relative to the initial scratch area.
In Vitro Transwell Migration/Invasion Assay
This protocol is based on standard transwell assay procedures to quantify the effect of CTCE-9908 on chemotactic cell migration and invasion.[11][23][24]
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Lung cancer cells
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS or CXCL12)
-
CTCE-9908
-
Cotton swabs
-
Fixation and staining solutions (e.g., methanol (B129727) and crystal violet)
Procedure:
-
For invasion assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the transwell membrane with the Matrigel solution and incubate at 37°C for 30-60 minutes to solidify.
-
Rehydrate the coated (for invasion) or uncoated (for migration) membrane with serum-free medium.
-
Harvest and resuspend lung cancer cells in serum-free medium to the desired concentration. Pre-incubate the cells with various concentrations of CTCE-9908 or vehicle control.
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Seed the pre-treated cell suspension into the upper chamber of the transwell inserts.
-
Incubate for 12-48 hours at 37°C.
-
Remove the transwell inserts. Use a cotton swab to gently remove the non-migrated/non-invaded cells from the upper surface of the membrane.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells in several fields of view under a microscope.
In Vivo Murine Lung Metastasis Model
This protocol describes a common method to establish a lung metastasis model to evaluate the in vivo efficacy of CTCE-9908.[6][17][25]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Lung cancer cells (e.g., A549, H460, or a luciferase-expressing line)
-
CTCE-9908
-
Sterile PBS
-
Syringes and needles for tail vein injection and subcutaneous administration
Procedure:
-
Culture and harvest lung cancer cells. Resuspend the cells in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Optional but recommended: Pre-treat the cell suspension with an effective concentration of CTCE-9908 for a defined period before injection.
-
Inject the cell suspension into the lateral tail vein of the mice.
-
Begin treatment with CTCE-9908 (e.g., 25 mg/kg, subcutaneously, 5 days a week) or vehicle control. Treatment can start the day before, the day of, or the day after tumor cell inoculation.
-
Monitor the mice for signs of distress and weight loss.
-
After a predetermined period (e.g., 4-8 weeks), euthanize the mice.
-
If using luciferase-expressing cells, perform bioluminescent imaging to quantify metastatic burden before euthanasia.
-
Harvest the lungs and other organs as needed.
-
Count the number of visible metastatic nodules on the lung surface.
-
Fix the lungs in formalin for histological analysis to confirm and quantify micrometastases.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: CXCL12/CXCR4 signaling pathway and the inhibitory action of CTCE-9908.
Caption: Workflow for the in vitro transwell migration and invasion assay.
Caption: Experimental workflow for the in vivo murine lung metastasis model.
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The PI3K/Akt/mTOR pathway in lung cancer; oncogenic alterations, therapeutic opportunities, challenges, and a glance at the application of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the CXCR4/CXCL12 chemokine pathway reduces the development of murine pulmonary metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction between CXCR4 and EGFR and downstream PI3K/AKT pathway in lung adenocarcinoma A549 cells and transplanted tumor in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RESISTANCE TO PLATINUM-BASED CHEMOTHERAPY IN LUNG CANCER CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting CXC motif chemokine receptor 4 inhibits the proliferation, migration and angiogenesis of lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of Lung Cancer Cell Migration and Invasion by Reactive Oxygen Species and Caveolin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The involvement of a chemokine receptor antagonist CTCE-9908 and kynurenine metabolites in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Osimertinib-chemotherapy synergy in EGFR-mutant NSCLC: advancing central nervous system control amidst toxicity considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The combination of etoposide and cisplatin in non-small-cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cisplatin plus etoposide in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of CXCR4 by CTCE-9908 inhibits breast cancer metastasis to lung and bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for generating lung and liver metastasis in mice using models that bypass intravasation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effective inhibition of metastases and primary tumor growth with CTCE-9908 in esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Wound healing assay | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. protocols.io [protocols.io]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to CXCR4 Antagonists: CTCE-9908 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in oncology, immunology, and infectious diseases. Its activation by its sole ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1), governs key cellular processes including cell trafficking, proliferation, and survival. Dysregulation of the CXCL12/CXCR4 axis is a hallmark of numerous pathologies, including cancer metastasis and HIV entry. This guide provides an objective comparison of CTCE-9908, a peptide-based CXCR4 antagonist, with other notable antagonists, supported by experimental data and detailed methodologies.
Overview of Compared Antagonists
This guide focuses on a selection of prominent CXCR4 antagonists, highlighting their distinct molecular characteristics:
-
CTCE-9908: A synthetic peptide antagonist derived from the CXCL12 ligand.[1] A notable feature of CTCE-9908 is its unique mechanism of inducing cell death in cancer cells through mitotic catastrophe, a form of cell death resulting from aberrant mitosis.[2]
-
Plerixafor (AMD3100): A small molecule, bicyclam antagonist of CXCR4.[3] It is FDA-approved for mobilizing hematopoietic stem cells for transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma.[3]
-
BKT140 (Motixafortide/BL-8040): A 14-residue cyclic peptide antagonist known for its high-affinity binding to CXCR4.[4][5] It has been investigated for stem cell mobilization and as a direct anti-cancer agent.[5]
-
MSX-122: An orally bioavailable, small molecule partial antagonist of CXCR4 with demonstrated anti-inflammatory and anti-metastatic activities.[6][7]
Quantitative Performance Comparison
The following tables summarize the key quantitative parameters of CTCE-9908 and its alternatives. Direct binding affinity data (IC50) for CTCE-9908 is not consistently reported in literature; its potency is often characterized by effective concentrations in functional assays.
Table 1: Molecular and Physicochemical Properties
| Antagonist | Type | Molecular Formula | Molecular Weight ( g/mol ) |
| CTCE-9908 | Peptide | C₈₆H₁₄₇N₂₇O₂₃ | 1927.27 |
| Plerixafor (AMD3100) | Small Molecule | C₂₈H₅₄N₈ | 502.78 |
| BKT140 (Motixafortide) | Peptide | Not specified | Not specified |
| MSX-122 | Small Molecule | C₁₆H₁₆N₆ | 292.34 |
Table 2: In Vitro Potency and Efficacy
| Antagonist | Potency Metric (Assay Type) | Reported Value | Cell Line / Conditions | Citation(s) |
| CTCE-9908 | IC50 (Cell Viability) | ~200 µg/mL | B16-F10 Melanoma (48h) | [8] |
| Effective Conc. (Invasion) | 50 µg/mL | PC-3 Prostate Cancer | ||
| Effective Conc. (Migration) | 100 µg/mL | IGROV & TOV21G Ovarian Cancer | ||
| Plerixafor (AMD3100) | IC50 (CXCL12 Binding) | 651 ± 37 nM | CCRF-CEM T-cells | |
| IC50 (CXCL12 Chemotaxis) | 5.7 nM | Cell-free assay | [3] | |
| IC50 (SDF-1 Chemotaxis) | 51 ± 17 nM | CCRF-CEM T-cells | ||
| BKT140 (Motixafortide) | IC50 (CXCR4 Antagonism) | ~1 nM | Not specified | |
| Binding Affinity (Ki) | 4 nM | Not specified | [4] | |
| IC50 (CXCL12 Migration) | 0.5 - 2.5 nM | Not specified | ||
| MSX-122 | IC50 (CXCR4/CXCL12 Action) | ~10 nM | Not specified | [6][7] |
Key Mechanistic Differences
The primary distinction among these antagonists lies in their mechanism of action and downstream cellular effects.
CTCE-9908: Induction of Mitotic Catastrophe Unlike typical receptor blockers, prolonged exposure to CTCE-9908 induces a unique form of cell death in CXCR4-positive ovarian and other cancer cells known as mitotic catastrophe. This process is characterized by G2-M cell cycle arrest, the formation of multinucleated cells, and abnormal mitosis, which is distinct from apoptosis or senescence.[2] This unique cytotoxic effect is achieved through the deregulation of DNA damage and spindle assembly checkpoint proteins.
Plerixafor, BKT140, and MSX-122: Competitive Antagonism Plerixafor, BKT140, and MSX-122 primarily function by competitively binding to CXCR4, thereby blocking its interaction with CXCL12.[5] This inhibition prevents the activation of downstream signaling pathways responsible for cell migration, proliferation, and survival. BKT140 is noted for its particularly high binding affinity and slow dissociation rate.[4] MSX-122 is described as a partial antagonist, capable of intervening in the Gαi-signaling pathway (cAMP modulation) but not the Gq-pathway (calcium flux).
Signaling Pathways and Experimental Workflows
To understand the context of these antagonists, it is essential to visualize the CXCR4 signaling pathway and the experimental workflows used to evaluate antagonist performance.
Experimental Protocols
Chemotaxis (Transwell/Boyden Chamber) Assay
This assay measures the ability of an antagonist to inhibit cell migration towards the chemoattractant CXCL12.
Methodology:
-
Cell Preparation: Culture CXCR4-expressing cells (e.g., Jurkat T-cells, MDA-MB-231 breast cancer cells) and serum-starve for 2-4 hours prior to the assay to minimize basal signaling.
-
Chamber Setup: Use a multi-well plate with cell culture inserts (e.g., Millicell®, Corning® Transwell®) containing a microporous membrane (typically 8 µm pore size for tumor cells). The underside of the membrane may be pre-coated with an extracellular matrix protein like collagen I (10 µg/mL) or fibronectin to facilitate adhesion.
-
Loading:
-
In the lower chamber, add media containing the chemoattractant CXCL12 (e.g., 50-100 ng/mL). Include a negative control with no chemoattractant.
-
In the upper chamber (the insert), add the cell suspension (e.g., 0.5 x 10⁶ cells) mixed with the desired concentration of the CXCR4 antagonist (e.g., CTCE-9908) or vehicle control.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a period appropriate for the cell type (typically 4 to 16 hours).
-
Quantification:
-
Remove the inserts. Gently wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
-
Fix the migrated cells on the bottom side of the membrane (e.g., with methanol (B129727) or paraformaldehyde) and stain with a dye such as crystal violet or DAPI.
-
Count the stained, migrated cells in several fields of view using a microscope. Alternatively, the dye can be eluted and the absorbance measured with a plate reader for higher throughput.
-
The inhibition of migration is calculated by comparing the number of migrated cells in the antagonist-treated wells to the CXCL12-only positive control.
-
CXCR4 Receptor Internalization Assay
This assay quantifies the ability of a compound to modulate the ligand-induced internalization of the CXCR4 receptor from the cell surface.
Methodology:
-
Cell Preparation: Use cells endogenously expressing CXCR4 (e.g., Jurkat, HeLa) or a cell line stably expressing a tagged CXCR4 receptor (e.g., FLAG-CXCR4). Harvest approximately 0.5 x 10⁶ cells per sample.
-
Ligand Stimulation:
-
Resuspend cells in an appropriate buffer. For antagonist testing, pre-incubate the cells with the desired concentration of the antagonist (e.g., CTCE-9908) for 15-30 minutes at 37°C.
-
Stimulate receptor internalization by adding a saturating concentration of CXCL12 (e.g., 50-100 nM) and incubate at 37°C for a set time course (e.g., 0, 15, 30, 45 minutes). Place a control sample on ice (t=0) to prevent internalization.
-
-
Staining for Surface CXCR4:
-
Stop the internalization process by placing samples on ice and washing with ice-cold buffer (e.g., PBS with 1% BSA).
-
Add a fluorophore-conjugated primary antibody that recognizes an extracellular epitope of CXCR4 (e.g., Anti-CXCR4-PE, clone 12G5). Include an isotype control for background fluorescence.
-
Incubate in the dark on ice for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibody.
-
Resuspend cells in sheath fluid for immediate analysis on a flow cytometer equipped with the appropriate lasers for the chosen fluorophore.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation: The level of surface CXCR4 is determined by the Mean Fluorescence Intensity (MFI). A decrease in MFI in CXCL12-treated samples compared to the t=0 control indicates receptor internalization. The ability of an antagonist to block this MFI decrease demonstrates its inhibitory effect on internalization.
Summary and Conclusion
The landscape of CXCR4 antagonists is diverse, offering researchers a range of tools with distinct properties.
-
CTCE-9908 stands out due to its unique cytotoxic mechanism of inducing mitotic catastrophe in cancer cells, in addition to inhibiting cell migration.[2] While quantitative binding affinity data is sparse, its efficacy in functional assays at microgram-per-milliliter concentrations demonstrates its biological activity. Its peptide nature may influence its pharmacokinetic profile compared to small molecules.
-
Plerixafor (AMD3100) is the clinical benchmark, a well-characterized small molecule with potent activity in the nanomolar range for inhibiting chemotaxis and mobilizing stem cells.[3]
-
BKT140 (Motixafortide) is a high-affinity peptide antagonist, showing potency at low nanomolar concentrations, making it a powerful tool for potent and sustained CXCR4 blockade.[4]
-
MSX-122 offers the advantage of oral bioavailability and acts as a partial antagonist, providing a different pharmacological profile that may be advantageous in specific therapeutic contexts.[6]
The choice of antagonist will depend on the specific research question. For studies focused on disrupting cell trafficking, Plerixafor or BKT140 provide potent and well-defined antagonism. For investigating novel anti-cancer mechanisms beyond simple receptor blockade, the unique properties of CTCE-9908 make it a compelling subject of study. Finally, for in vivo studies requiring oral administration, MSX-122 presents a viable option. The provided protocols offer a robust framework for evaluating and comparing the performance of these and other emerging CXCR4-targeted agents.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro effects and mathematical modelling of CTCE-9908 (a chemokine receptor 4 antagonist) on melanoma cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the CXCR4/CXCL12 chemokine pathway reduces the development of murine pulmonary metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. digitalcommons.wayne.edu [digitalcommons.wayne.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Efficacy of CTCE-9908 in Combination with Paclitaxel: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical efficacy of CTCE-9908 when used in combination with paclitaxel (B517696). The analysis is based on available experimental data and includes a review of alternative therapeutic strategies.
CTCE-9908 is a peptide antagonist of the CXCR4 receptor, a key player in tumor progression, metastasis, and the development of chemoresistance. By blocking the CXCL12/CXCR4 signaling pathway, CTCE-9908 aims to sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents like paclitaxel, a microtubule stabilizer widely used in cancer treatment. This guide summarizes the preclinical findings on this combination therapy and compares it with other approaches.
Co-Administration of CTCE-9908 and Paclitaxel: An Overview of Preclinical Findings
Preclinical studies have investigated the therapeutic potential of combining CTCE-9908 with taxanes (paclitaxel and the closely related docetaxel) in various cancer models. While direct evidence for the paclitaxel-CTCE-9908 combination is limited, studies involving docetaxel (B913) provide valuable insights due to their similar mechanisms of action.
Breast Cancer
In a xenograft mouse model of inflammatory breast cancer, the combination of CTCE-9908 and paclitaxel did not demonstrate a significant inhibition of primary tumor growth or lung metastases when compared to control groups[1]. However, a notable finding from this study was that CTCE-9908 administered as a single agent did inhibit organ-specific metastasis to the leg[1].
Further preclinical work in a transgenic breast cancer mouse model showed that combining CTCE-9908 with docetaxel resulted in a 38% decrease in tumor volume, an effect greater than that observed with docetaxel alone[2]. This suggests a potential synergistic or additive anti-tumor effect when a CXCR4 antagonist is combined with a taxane.
Prostate Cancer
In a murine model of human prostate cancer, the combination of CTCE-9908 with docetaxel has shown promising results. In a consolidation therapy setting (where CTCE-9908 was administered after docetaxel treatment), a 47% reduction in metastatic area was observed[3]. An adjuvant setting (CTCE-9908 given alongside docetaxel) resulted in a 34% reduction in metastatic area[3]. Furthermore, the consolidation therapy significantly increased the average survival days from 35 in the control group to 115[3]. Both combination approaches led to a 50% reduction in the number of animals with distant metastasis to the diaphragm[3].
It is important to note that CTCE-9908 alone has also demonstrated anti-metastatic activity in a human prostate cancer model in mice[3]. In an orthotopic prostate cancer model, 25 mg/kg of CTCE-9908 did not significantly alter primary tumor growth but did lead to a significant reduction in the total tumor burden, including metastases to lymph nodes and distant organs[4][5].
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on CTCE-9908 in combination with taxanes.
Table 1: Efficacy of CTCE-9908 in Combination with Docetaxel in a Murine Model of Human Prostate Cancer
| Treatment Group | Metastatic Area Reduction (%) | Reduction in Animals with Distant Metastasis (%) | Average Survival (days) |
| Vehicle Control | 0 | 0 | 35 |
| Docetaxel Alone | No significant change | Not Reported | Not Reported |
| CTCE-9908 + Docetaxel (Adjuvant) | 34 | 50 | Not Reported |
| CTCE-9908 + Docetaxel (Consolidation) | 47 | 50 | 115 |
Data sourced from a study on a murine model of human prostate cancer[3].
Table 2: Efficacy of CTCE-9908 in Combination with Docetaxel in a Transgenic Breast Cancer Mouse Model
| Treatment Group | Primary Tumor Volume Reduction (%) |
| Docetaxel Alone | Not specified, but less than the combination |
| CTCE-9908 (50 mg/kg) Alone | 45 |
| CTCE-9908 + Docetaxel | 38 (greater than docetaxel alone) |
Data sourced from a study using a transgenic breast cancer mouse model[2].
Table 3: Efficacy of CTCE-9908 and Paclitaxel in a Xenograft Mouse Model of Inflammatory Breast Cancer
| Treatment Group | Primary Tumor Growth Inhibition | Lung Metastasis Inhibition | Organ-Specific Metastasis to Leg Inhibition |
| Control | - | - | - |
| Paclitaxel Alone | Significant Inhibition | Not Significant | Not Reported |
| CTCE-9908 Alone | Not Significant | Not Significant | Significant Inhibition |
| CTCE-9908 + Paclitaxel | Not Significant | Not Significant | Not Reported |
Data interpretation from a study in a xenograft mouse model of inflammatory breast cancer. The study reported a lack of significant inhibition for the combination in primary tumor growth and lung metastasis[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the key studies cited.
Murine Model of Human Prostate Cancer (CTCE-9908 and Docetaxel)
-
Animal Model: Nude mice.
-
Tumor Cell Line: GFP-transfected CXCR4-expressing PC-3 human prostate cancer cells.
-
Tumor Implantation: Two 1mm³ viable pieces of subcutaneously grown tumor were sutured between the two ventral lobes of the prostate of host nude mice[3].
-
Treatment Regimens:
-
Efficacy Assessment: Metastasis was quantified by measuring the fluorescent area of GFP-expressing tumor cells. Animal survival was also monitored[3].
Transgenic Breast Cancer Mouse Model (CTCE-9908 and Docetaxel)
-
Animal Model: Transgenic mouse mammary tumor virus-driven Polyoma Middle T Antigen (PyMT) model[6].
-
Treatment Regimens:
-
Efficacy Assessment: Primary tumor growth was monitored. A 45% inhibition of primary tumor growth was observed at 3.5 weeks with 50 mg/kg of CTCE-9908 alone[2]. The combination with docetaxel showed a 38% decrease in tumor volume[2].
Xenograft Mouse Model of Inflammatory Breast Cancer (CTCE-9908 and Paclitaxel)
-
Animal Model: Nude mice.
-
Tumor Cell Line: SUM149-Luc (luciferase-transfected) inflammatory breast cancer cells.
-
Tumor Implantation: 2 x 10⁶ cells with Matrigel were implanted into the left thoracic mammary fat pad[1].
-
Treatment Regimens:
-
CTCE-9908: 25 mg/kg, injected subcutaneously 5 days/week.
-
Paclitaxel: 10 mg/kg, injected subcutaneously twice a week.
-
Combination: CTCE-9908 and paclitaxel administered concurrently[1].
-
-
Efficacy Assessment: Primary tumor burden and distant metastases were quantified weekly using whole-body luciferase imaging. At the end of the experiment, primary tumors were weighed, and lung metastases were quantified by luciferase activity assay on tissue lysates[1].
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
References
- 1. pnas.org [pnas.org]
- 2. A CXCR4 inhibitor (balixafortide) enhances docetaxel-mediated anti-tumor activity in a murine model of prostate cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR4 in breast cancer: oncogenic role and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CXCR4 Antagonists as Stem Cell Mobilizers and Therapy Sensitizers for Acute Myeloid Leukemia and Glioblastoma? [mdpi.com]
A Comparative Guide to CTCE-9908 and Small Molecule Inhibitors of CXCR4
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor type 4 (CXCR4), and its exclusive ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), form a critical signaling axis implicated in a multitude of physiological and pathological processes. This axis plays a pivotal role in immune cell trafficking, hematopoiesis, and embryonic development. Its dysregulation is a key factor in the progression of various diseases, including cancer metastasis, HIV-1 entry into host cells, and inflammatory conditions. Consequently, CXCR4 has emerged as a significant therapeutic target, leading to the development of various inhibitory molecules.
This guide provides an objective comparison between two major classes of CXCR4 inhibitors: the peptide-based antagonist CTCE-9908 and small molecule inhibitors. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays used in their evaluation.
Mechanism of Action: A Tale of Two Strategies
CTCE-9908: A Peptide Analog Approach
CTCE-9908 is a peptide analog of CXCL12, specifically designed as a competitive antagonist of CXCR4.[1][2][3][4] It is a dimer of the first eight amino acids of SDF-1.[2] By mimicking the natural ligand, CTCE-9908 is intended to competitively bind to CXCR4, thereby blocking the interaction with CXCL12 and inhibiting downstream signaling pathways.[1][3][4] This disruption is reported to reduce tumor cell migration, invasion, and metastasis.[5][6] While numerous in vivo studies have demonstrated its efficacy in reducing tumor growth and metastasis[1][7][8][9], there are some conflicting reports regarding its direct, high-affinity binding to the receptor in certain in vitro assays.
Small Molecule Inhibitors: Direct Receptor Blockade
In contrast to the peptide-based approach of CTCE-9908, small molecule inhibitors of CXCR4 are typically non-peptide, organic compounds that directly bind to the CXCR4 receptor. These molecules act as potent antagonists, physically occluding the binding site of CXCL12 and preventing receptor activation. This class of inhibitors includes Plerixafor (AMD3100), the first FDA-approved CXCR4 antagonist, as well as Motixafortide (BL-8040) and Mavorixafor (AMD11070).[10][11][12][13] Their smaller size can offer advantages in terms of oral bioavailability and tissue penetration.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key characteristics and performance data for CTCE-9908 and representative small molecule CXCR4 inhibitors.
Table 1: General Characteristics of CXCR4 Inhibitors
| Feature | CTCE-9908 | Plerixafor (AMD3100) | Motixafortide (BL-8040) | Mavorixafor (AMD11070) |
| Chemical Nature | Peptide (Dimer of SDF-1 N-terminus)[2] | Bicyclam Small Molecule | Cyclic Peptide | Small Molecule |
| Molecular Weight | 1927.27 g/mol | 502.79 g/mol | 2159.52 g/mol [14] | 349.48 g/mol [15] |
| Mechanism | Competitive Antagonist[1][2][3][4] | Direct Antagonist | Direct Antagonist[11][16] | Direct Antagonist[10][12][13] |
Table 2: In Vitro Performance of CXCR4 Inhibitors
| Inhibitor | Assay Type | Cell Line | IC50 Value |
| Plerixafor (AMD3100) | ¹²⁵I-SDF-1 Binding | CCRF-CEM | 44 nM |
| Chemotaxis | CCRF-CEM | 5.7 nM | |
| Motixafortide (BL-8040) | CXCL12 Binding | - | ~1 nM[11][16] |
| Mavorixafor (AMD11070) | ¹²⁵I-SDF-1 Binding | - | 13 nM[10][13] |
| Chemotaxis | CCRF-CEM | 19 nM[15] | |
| CTCE-9908 | Various in vitro assays | - | Specific IC50 values for direct binding are not consistently reported. Efficacy is primarily demonstrated through functional and in vivo assays.[6][17] |
Table 3: Summary of In Vivo Efficacy
| Inhibitor | Animal Model | Dosing | Key Findings |
| CTCE-9908 | MDA-MB-231 breast cancer xenograft | 25 mg/kg, s.c., 5 days/week | Significantly reduced primary tumor burden and metastasis.[1] |
| Orthotopic prostate cancer model | 25 mg/kg, i.p., daily | Significantly reduced total tumor burden and metastasis.[6] | |
| Plerixafor (AMD3100) | PC-3 prostate cancer xenograft | Not specified | Significantly inhibited tumor growth.[18] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of CXCR4 inhibitors. Below are protocols for key experiments.
Competitive Binding Assay (Flow Cytometry-Based)
This assay quantifies the ability of a test compound to compete with a fluorescently labeled ligand for binding to CXCR4 on living cells.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat cells)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)
-
Test compounds (CTCE-9908 and small molecule inhibitors)
-
A known potent CXCR4 antagonist for control (e.g., Plerixafor)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture CXCR4-expressing cells to a density of approximately 1-2 x 10⁶ cells/mL. On the day of the assay, harvest cells, wash with Assay Buffer, and resuspend to a concentration of 2 x 10⁶ cells/mL.
-
Compound Dilution: Prepare serial dilutions of the test compounds and control antagonist in Assay Buffer at 4x the final desired concentration.
-
Assay Setup: Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Compound Addition: Add 50 µL of the diluted test compounds or controls to the respective wells. Incubate for 15 minutes at room temperature, protected from light.
-
Labeled Ligand Addition: Add 50 µL of fluorescently labeled CXCL12 at a concentration at or below its Kd (typically in the low nanomolar range) to all wells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Centrifuge the plate at 300 x g for 3 minutes. Aspirate the supernatant and wash the cells with 200 µL of ice-cold Assay Buffer. Repeat the wash step.
-
Flow Cytometry Analysis: Resuspend the cell pellets in 200 µL of Assay Buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate the cell population and determine the median fluorescence intensity (MFI) for each sample. Normalize the data with 100% binding for cells with labeled ligand only and 0% binding for cells with a saturating concentration of a known antagonist. Plot the percentage of specific binding against the log of the inhibitor concentration to determine the IC50 value.[19]
Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.[20][21][22][23]
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, cancer cell lines)
-
Boyden chamber apparatus with microporous membranes (e.g., 8 µm pores)
-
Chemoattractant (CXCL12)
-
Test compounds
-
Cell culture medium
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Chamber Setup: Place the microporous membrane between the upper and lower chambers of the Boyden apparatus.
-
Chemoattractant Addition: Add cell culture medium containing CXCL12 to the lower chamber. To test inhibitory compounds, add the test compound along with CXCL12.
-
Cell Seeding: Resuspend CXCR4-expressing cells in serum-free medium and add them to the upper chamber. If testing inhibitors, pre-incubate the cells with the compound before adding them to the chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a period that allows for cell migration (typically 4-24 hours).
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantification: Count the number of migrated cells in several fields of view under a microscope. Calculate the average number of migrated cells per field.
-
Data Analysis: Compare the number of migrated cells in the presence of the inhibitor to the control (CXCL12 alone) to determine the percent inhibition.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure to evaluate the efficacy of CXCR4 inhibitors on tumor growth and metastasis in a mouse model.[1][18][24][25]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line expressing CXCR4 (e.g., MDA-MB-231 for breast cancer)
-
Test compounds (CTCE-9908 or small molecule inhibitors) and vehicle control
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank or mammary fat pad of the mice. For metastasis models, cells can be injected intravenously or orthotopically.[1][24]
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the CXCR4 inhibitor or vehicle control according to the desired schedule and route (e.g., subcutaneous or intraperitoneal injections).[1][8]
-
Tumor Monitoring: Measure tumor volume with calipers regularly (e.g., twice a week). If using luciferase-expressing cells, perform bioluminescence imaging to monitor tumor growth and metastasis.[1][24]
-
Endpoint: At the end of the study, euthanize the mice and excise the primary tumors for weighing and histological analysis. Harvest organs of interest (e.g., lungs, liver, bone) to assess metastatic burden.
-
Data Analysis: Compare the tumor growth rates and metastatic burden between the treated and control groups to determine the efficacy of the CXCR4 inhibitor.
Visualizations
CXCR4 Signaling Pathway and Inhibition
Caption: CXCR4 signaling pathway and points of inhibition.
Experimental Workflow for Evaluating CXCR4 Inhibitors
Caption: A typical experimental workflow for evaluating CXCR4 inhibitors.
Logical Comparison: CTCE-9908 vs. Small Molecule Inhibitors
Caption: Key characteristics of CTCE-9908 versus small molecule inhibitors.
Conclusion
Both CTCE-9908 and small molecule inhibitors represent promising therapeutic strategies for targeting the CXCR4/CXCL12 axis. CTCE-9908, as a peptide analog of the natural ligand, offers a biomimetic approach to competitive antagonism. Its efficacy has been demonstrated in various preclinical in vivo models, particularly in oncology. However, the lack of consistent, quantitative in vitro binding data warrants further investigation to fully elucidate its mechanism of action.
Small molecule inhibitors, on the other hand, are characterized by their direct and potent inhibition of CXCR4, with well-defined in vitro potencies. Their smaller size may confer advantages in drug delivery and oral bioavailability. The choice between these two classes of inhibitors will depend on the specific therapeutic application, desired pharmacological profile, and the need for specific delivery routes. Further head-to-head comparative studies are needed to fully delineate the relative advantages and disadvantages of each approach in a clinical setting.
References
- 1. A CXCR4 antagonist CTCE-9908 inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. The involvement of a chemokine receptor antagonist CTCE-9908 and kynurenine metabolites in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the CXCR4/CXCL12 chemokine pathway reduces the development of murine pulmonary metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CXCR4 with CTCE-9908 inhibits prostate tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CXCR4 peptide antagonist inhibits primary breast tumor growth, metastasis and enhances the efficacy of anti-VEGF treatment or docetaxel in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition of CXCR4 by CTCE-9908 inhibits breast cancer metastasis to lung and bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medkoo.com [medkoo.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. abmole.com [abmole.com]
- 15. caymanchem.com [caymanchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. agilent.com [agilent.com]
- 18. Inhibition of tumor growth and histopathological changes following treatment with a chemokine receptor CXCR4 antagonist in a prostate cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Chemotaxis assay - Wikipedia [en.wikipedia.org]
- 22. Adhesion & Motility/Boyden Chamber Transwell Migration and Invasion Assay Protocols [protocol-online.org]
- 23. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 24. Evaluation of a CXCR4 antagonist in a xenograft mouse model of inflammatory breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A mouse model for evaluation of efficacy and concomitant toxicity of anti-human CXCR4 therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CTCE-9908 and Anti-CXCR4 Antibodies in Cancer Therapy
A comprehensive guide for researchers and drug development professionals on the preclinical and clinical performance of CTCE-9908 and therapeutic anti-CXCR4 antibodies, supported by experimental data and detailed methodologies.
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), play a pivotal role in cancer progression. The CXCL12/CXCR4 signaling axis is implicated in tumor growth, angiogenesis, metastasis, and the interaction of cancer cells with their microenvironment. Consequently, targeting this axis has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of two major classes of CXCR4 antagonists: the peptide-based inhibitor CTCE-9908 and a range of anti-CXCR4 monoclonal antibodies.
Mechanism of Action
CTCE-9908 is a peptide antagonist of CXCR4.[1][2] It is a dimer of the first eight amino acids of SDF-1α and acts as a competitive inhibitor, blocking the binding of CXCL12 to CXCR4.[1] This inhibition disrupts the downstream signaling pathways that promote cancer cell proliferation, survival, migration, and invasion.[1][2] Some studies suggest that CTCE-9908 can also induce mitotic catastrophe in cancer cells.
Anti-CXCR4 antibodies are monoclonal antibodies that bind to the extracellular domains of the CXCR4 receptor, thereby physically blocking the interaction with its ligand CXCL12.[3] This blockade effectively inhibits the activation of downstream signaling pathways.[3] Furthermore, depending on the antibody isotype (e.g., IgG1), they can mediate additional anti-tumor effects through antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), leading to the direct killing of CXCR4-expressing tumor cells.[3][4]
Performance Data: CTCE-9908 vs. Anti-CXCR4 Antibodies
The following tables summarize the quantitative data from preclinical and clinical studies on the efficacy of CTCE-9908 and various anti-CXCR4 antibodies.
In Vitro Efficacy
| Parameter | CTCE-9908 | Anti-CXCR4 Antibodies (Examples) | Reference |
| Inhibition of Cell Proliferation | - No significant change in PC-3 and C4-2B prostate cancer cells. | - Ulocuplumab (BMS-936564): IC50 of 1.9 nM in Ramos cells and 12.43 nM in primary CLL cells. | [2][5] |
| - Inhibited proliferation in PC-3-Bcl-2 and PC-3-Neo cell lines. | [6] | ||
| Inhibition of Cell Migration/Invasion | - 50 µg/ml inhibited the invasive properties of PC-3 cells. | - hz515H7: Strongly inhibits SDF-1-induced cell migration. | [2][3] |
| Induction of Apoptosis | - Induces mitotic catastrophe in ovarian cancer cells. | - Ulocuplumab (BMS-936564): Induces apoptosis in Ramos and primary CLL cells. | [5] |
| ADCC/CDC | - Not applicable (peptide). | - hz515H7: Induces both ADCC and CDC against neoplastic cells. | [3] |
| - F50067: Induces CDC and ADCC with around 40% cytotoxicity. | [4] |
In Vivo Efficacy (Preclinical)
| Parameter | CTCE-9908 | Anti-CXCR4 Antibodies (Examples) | Reference |
| Primary Tumor Growth Inhibition | - Breast Cancer (MDA-MB-231): 7-fold and 5-fold reduction at 5 and 6 weeks, respectively (25 mg/kg). | - Ulocuplumab (BMS-936564): Delayed mean tumor growth by 56-66% on day 25 in various hematologic cancer xenograft models (3-30 mg/kg). | [5][7] |
| - Breast Cancer (PyMT model): 45% inhibition at 3.5 weeks (50 mg/kg). | - hz515H7: Significantly inhibited growth of Ramos B-cell lymphoma xenografts. | [8][9] | |
| - Prostate Cancer (PC-3-Bcl-2): Significant reduction in tumor size (396 mm³ vs. 1,010 mm³ in control). | [6] | ||
| - Prostate Cancer (orthotopic): No significant alteration in primary tumor growth (25 mg/kg). | [2] | ||
| Metastasis Inhibition | - Breast Cancer (MDA-MB-231): 9-fold and 20-fold reduction in metastatic burden at 5 and 6 weeks, respectively. | - Anti-CXCR4 scFv: Inhibited tumor growth and angiogenesis in a mouse xenograft model. | [7][10] |
| - Prostate Cancer (orthotopic): Significantly reduced total tumor burden and metastases (lymph node, spleen, liver). | [2][11] | ||
| - Breast Cancer (PyMT model, with DC101): 75% reduction in distant metastasis. | [8] |
Clinical Efficacy
| Agent | Indication | Key Findings | Reference |
| Ulocuplumab (BMS-936564) | Relapsed/Refractory Multiple Myeloma | - In combination with lenalidomide (B1683929) and dexamethasone: 55.2% overall response rate (PR or better) and 72.4% clinical benefit rate. | [12][13][14] |
| Plerixafor (B1678892) (AMD3100) | Hematopoietic Stem Cell Mobilization | - In combination with G-CSF, significantly superior to G-CSF alone in mobilizing hematopoietic stem cells for transplantation in patients with multiple myeloma and non-Hodgkin's lymphoma. | [15][16][17][18] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Migration and Invasion Assay (Transwell/Boyden Chamber)
This assay is used to assess the ability of cancer cells to migrate through a porous membrane towards a chemoattractant, and to invade through an extracellular matrix barrier.
Materials:
-
24-well Transwell plates with polycarbonate membranes (e.g., 8 µm pore size)
-
Matrigel (for invasion assays)
-
Cell culture medium (serum-free and with chemoattractant, e.g., SDF-1α)
-
Cancer cell lines expressing CXCR4 (e.g., PC-3, MDA-MB-231)
-
CTCE-9908 or anti-CXCR4 antibody
-
Staining solution (e.g., Crystal Violet or Hoechst)
-
Cotton swabs
Protocol:
-
For Invasion Assays: Thaw Matrigel at 4°C overnight. Coat the upper surface of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify.[19]
-
Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells overnight to increase their sensitivity to chemoattractants.[20]
-
Assay Setup:
-
Add media containing a chemoattractant (e.g., SDF-1α) to the lower chamber of the Transwell plate.[21]
-
Resuspend the serum-starved cells in serum-free media. For inhibitor-treated groups, add the desired concentration of CTCE-9908 or anti-CXCR4 antibody to the cell suspension.
-
Add the cell suspension to the upper chamber of the Transwell insert.[21]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period appropriate for the cell type (typically 12-48 hours).[21]
-
Removal of Non-migrated/invaded Cells: Carefully remove the media from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migratory cells.[21]
-
Staining and Quantification:
-
Fix the cells on the underside of the membrane with a fixative (e.g., 4% PFA or 70% ethanol).[22]
-
Stain the migrated/invaded cells with a suitable stain (e.g., Crystal Violet or Hoechst).[19]
-
Count the stained cells under a microscope in several random fields to determine the average number of migrated/invaded cells. Alternatively, the stain can be extracted and the absorbance measured using a plate reader.[21]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC) Assays
These assays measure the ability of an antibody to kill target cancer cells through the recruitment of immune effector cells (ADCC) or the complement system (CDC).
ADCC Assay Protocol:
-
Target Cell Preparation: Label CXCR4-expressing target cancer cells (e.g., Ramos) with a fluorescent dye or a radioactive isotope (e.g., ⁵¹Cr).
-
Effector Cell Preparation: Isolate effector cells, typically Natural Killer (NK) cells or peripheral blood mononuclear cells (PBMCs), from healthy donors.[23]
-
Assay Setup:
-
Plate the labeled target cells in a 96-well plate.
-
Add serial dilutions of the anti-CXCR4 antibody.
-
Add the effector cells at a specific effector-to-target cell ratio (e.g., 25:1).[23]
-
-
Incubation: Incubate the plate for a few hours (e.g., 4 hours) at 37°C.[23]
-
Quantification of Cell Lysis: Measure the release of the fluorescent dye or radioactive isotope from the lysed target cells into the supernatant. The percentage of specific lysis is calculated based on the release from experimental wells compared to control wells (spontaneous release and maximum release).
CDC Assay Protocol:
-
Target Cell Preparation: Prepare CXCR4-expressing target cells as in the ADCC assay.
-
Assay Setup:
-
Plate the labeled target cells in a 96-well plate.
-
Add serial dilutions of the anti-CXCR4 antibody.
-
Add a source of active complement (e.g., normal human serum).
-
-
Incubation: Incubate the plate for a defined period at 37°C.
-
Quantification of Cell Lysis: Measure target cell lysis as described for the ADCC assay. The binding of the C1q component of complement to the Fc region of the antibody initiates a cascade that leads to the formation of the membrane attack complex and subsequent cell lysis.[24]
Visualizing Signaling Pathways and Experimental Workflows
To better understand the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: CXCR4 Signaling Pathway.
Caption: Cell Migration/Invasion Assay Workflow.
Caption: Logical Relationship of CXCR4 Inhibitors.
Conclusion
Both CTCE-9908 and anti-CXCR4 antibodies have demonstrated significant potential in targeting the CXCL12/CXCR4 axis for cancer therapy. CTCE-9908, as a peptide antagonist, effectively inhibits tumor growth and metastasis in various preclinical models. Anti-CXCR4 antibodies offer a dual mechanism of action by not only blocking CXCR4 signaling but also, in the case of certain isotypes, mediating direct tumor cell killing through ADCC and CDC. The choice between these therapeutic modalities may depend on the specific cancer type, the expression level of CXCR4, and the desired therapeutic outcome. The data presented in this guide provide a foundation for researchers and clinicians to make informed decisions in the development and application of CXCR4-targeted therapies.
References
- 1. Targeting CXCR4 with CTCE-9908 inhibits prostate tumor metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting CXCR4 with CTCE-9908 inhibits prostate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase I dose-escalation study of F50067, a humanized anti-CXCR4 monoclonal antibody alone and in combination with lenalidomide and low-dose dexamethasone, in relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of CXCR4 antagonist CTCE-9908 on prostate tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A CXCR4 antagonist CTCE-9908 inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CXCR4 peptide antagonist inhibits primary breast tumor growth, metastasis and enhances the efficacy of anti-VEGF treatment or docetaxel in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Anti-CXCR4 Single-Chain Variable Fragment Antibodies Have Anti-Tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. digitalcommons.wayne.edu [digitalcommons.wayne.edu]
- 12. Collection - Data from A Phase Ib/II Trial of the First-in-Class Anti-CXCR4 Antibody Ulocuplumab in Combination with Lenalidomide or Bortezomib Plus Dexamethasone in Relapsed Multiple Myeloma - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 13. A Phase Ib/II Trial of the First-in-Class Anti-CXCR4 Antibody Ulocuplumab in Combination with Lenalidomide or Bortezomib Plus Dexamethasone in Relapsed Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iscrm.uw.edu [iscrm.uw.edu]
- 15. Plerixafor: AMD 3100, AMD3100, JM 3100, SDZ SID 791 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hematopoietic stem cell mobilization with the reversible CXCR4 receptor inhibitor plerixafor (AMD3100)—Polish compassionate use experience - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Update on clinical experience with AMD3100, an SDF-1/CXCL12-CXCR4 inhibitor, in mobilization of hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effectiveness of AMD3100 in treatment of leukemia and solid tumors: from original discovery to use in current clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development and validation of an antibody-dependent cell-mediated cytotoxicity-reporter gene assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bioagilytix.com [bioagilytix.com]
Comparative Analysis of CTCE-9908 (PTX-9908) and Other CXCR4 Antagonists in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical and preclinical data for CTCE-9908 (also known as PTX-9908), a CXCR4 antagonist, with other notable CXCR4 inhibitors in the field of oncology. The objective is to present a clear, data-driven overview to inform research and development decisions.
Introduction to CTCE-9908 and the CXCR4-CXCL12 Axis
CTCE-9908 is a peptide-based antagonist of the CXCR4 receptor. The CXCL12/CXCR4 signaling axis is a critical pathway in cancer progression, playing a key role in tumor growth, metastasis, angiogenesis, and the tumor microenvironment.[1] By blocking this pathway, CTCE-9908 and similar antagonists aim to inhibit the spread and survival of cancer cells. This guide will delve into the available data for CTCE-9908 and compare its performance against other CXCR4 antagonists that have been evaluated in clinical trials, namely Plerixafor (B1678892) (AMD3100), Motixafortide (BL-8040), and Ulocuplumab (BMS-936564).
Clinical Trial Data Comparison
CTCE-9908 (PTX-9908)
| Parameter | Data |
| Trial Phase | Phase I/II |
| Patient Population | Advanced solid cancers (n=25) |
| Dose Escalation | Investigated |
| Safety | Well-tolerated |
| Efficacy Signals | - 6 out of 20 patients at the targeted efficacious dose showed stable disease.- One patient had a reduction in tumor size.[2] |
Alternative CXCR4 Antagonists
For comparison, several other CXCR4 antagonists have more extensive clinical trial data available.
Motixafortide (BL-8040)
Motixafortide has been investigated in combination with other agents, particularly in pancreatic cancer. The COMBAT/KEYNOTE-202 trial provides key efficacy data.[3][4]
| Parameter | Motixafortide (COMBAT/KEYNOTE-202 Trial) |
| Trial Phase | Phase IIa |
| Cancer Type | Metastatic Pancreatic Ductal Adenocarcinoma (PDAC) |
| Treatment Combination | Motixafortide + Pembrolizumab + Chemotherapy |
| Patient Population | 43 |
| Overall Response Rate (ORR) | 21.1%[3][4] |
| Confirmed ORR | 13.2%[3][4] |
| Disease Control Rate (DCR) | 63.2%[3][4] |
| Median Overall Survival (OS) | 6.6 months[3][4] |
| Median Progression-Free Survival (PFS) | 3.8 months[3][4] |
Ulocuplumab (BMS-936564)
Ulocuplumab, a monoclonal antibody targeting CXCR4, has been studied in multiple myeloma. A Phase Ib/II trial provides the following data:[5][6]
| Parameter | Ulocuplumab (NCT01359657) |
| Trial Phase | Phase Ib/II |
| Cancer Type | Relapsed/Refractory Multiple Myeloma |
| Treatment Combination | Ulocuplumab + Lenalidomide/Dexamethasone (Arm A) or Bortezomib/Dexamethasone (Arm B) |
| Patient Population | 46 |
| Overall Response Rate (ORR) (Arm A) | 55.2% (Partial Response or better)[5][6] |
| Clinical Benefit Rate (Arm A) | 72.4%[5][6] |
| Safety | Acceptable adverse events reported.[5][6] |
Plerixafor (AMD3100)
Plerixafor is an approved drug for mobilizing hematopoietic stem cells for transplantation.[7] While it is a potent CXCR4 antagonist, its clinical development as a direct anti-cancer therapeutic in solid tumors is less advanced, with limited publicly available efficacy data in that context.[8]
Preclinical Data for CTCE-9908
Preclinical studies provide valuable insights into the potential efficacy and mechanism of action of CTCE-9908.
Breast Cancer Models
In mouse models of breast cancer, CTCE-9908 has demonstrated significant anti-tumor and anti-metastatic effects.
| Model | Treatment | Key Findings | Reference |
| MDA-MB-231 luc mammary fat pad implantation | CTCE-9908 (25 mg/kg, s.c. 5 d/wk) | - 7-fold reduction in primary tumor burden at 5 weeks.- 5-fold reduction in primary tumor burden at 6 weeks. | [9] |
| MDA-231-BSC12 intracardiac injection (bone metastasis model) | CTCE-9908 (25 mg/kg, s.c. 5 d/wk) | - 9-fold reduction in metastatic tumor burden at 5 weeks.- 20-fold reduction in metastatic tumor burden at 6 weeks. | [9] |
| MMTV-PyMT transgenic mouse model | CTCE-9908 (50 mg/kg) | - 45% inhibition of primary tumor growth at 3.5 weeks. | [10] |
| MMTV-PyMT transgenic mouse model | CTCE-9908 + Docetaxel (B913) | - 38% decrease in tumor volume compared to docetaxel alone. | [10] |
| MMTV-PyMT transgenic mouse model | CTCE-9908 + DC101 (anti-VEGFR2) | - 37% decrease in primary tumor volume.- 75% reduction in distant metastasis. | [10] |
| Inflammatory Breast Cancer Xenograft (SUM149-Luc) | CTCE-9908 (25 mg/kg, s.c. 5 days/week) | - Did not significantly inhibit primary tumor growth or lung metastases.- Inhibited organ-specific metastasis to the leg. | [11] |
| MDA-MB-231 GFP intracardiac/intravenous injection | CTCE-9908 (25 mg/kg) | - Decreased metastatic burden in all organs examined. | [12] |
Prostate Cancer Model
A study using an orthotopic prostate cancer model investigated CTCE-9908's effect on tumor growth and metastasis.[13][14]
| Model | Treatment | Key Findings | Reference |
| PC-3 orthotopic xenograft | CTCE-9908 (25 mg/kg) | - Did not significantly alter primary tumor growth.- Significantly reduced total tumor burden (including metastases).- Inhibited tumor angiogenesis. | [13] |
| PC-3-Bcl-2 xenograft | CTCE-9908 (daily i.p. injections) | - Statistically significant reduction in tumor size (396 ± 205 mm³ vs. 1,010 ± 215 mm³ in control). | [14] |
Experimental Protocols
Bioluminescence Imaging in Breast Cancer Mouse Models
Objective: To non-invasively quantify tumor burden (primary tumor and metastases) in vivo.
Protocol Summary:
-
Cell Line Preparation: Human breast cancer cells (e.g., MDA-MB-231) are transfected with a luciferase gene.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation:
-
Treatment: Mice are treated with CTCE-9908 (e.g., 25 mg/kg, subcutaneously, 5 days/week) or a control.[9]
-
Imaging:
-
Mice are anesthetized and injected with the luciferase substrate, D-luciferin.
-
Bioluminescence is captured using a sensitive imaging system.
-
The intensity of the light signal, which correlates with the number of viable cancer cells, is quantified weekly to assess tumor growth and metastatic burden.[9]
-
Orthotopic Prostate Cancer Mouse Model
Objective: To evaluate the effect of CTCE-9908 on primary prostate tumor growth and metastasis in a clinically relevant microenvironment.[13]
Protocol Summary:
-
Cell Line: Human prostate cancer cells (e.g., PC-3) are used.
-
Animal Model: Immunocompromised male mice are used.
-
Orthotopic Injection:
-
A small incision is made in the lower abdomen to expose the prostate.
-
A suspension of cancer cells is injected directly into the prostate gland.
-
-
Treatment: Mice are treated with CTCE-9908 or a vehicle control.[13]
-
Analysis:
-
Primary tumor growth is monitored.
-
At the end of the study, mice are euthanized, and primary tumors and metastatic lesions (e.g., in lymph nodes) are excised and analyzed.
-
Tumor burden is quantified, and histological analysis is performed to assess parameters like necrosis and angiogenesis.[13]
-
Signaling Pathways and Mechanism of Action
The binding of the chemokine CXCL12 to its receptor CXCR4 activates multiple downstream signaling pathways that promote cancer cell survival, proliferation, and migration. CTCE-9908 acts as a competitive antagonist, blocking this interaction.
Caption: CXCL12/CXCR4 Signaling Pathway and Inhibition by CTCE-9908.
Conclusion
CTCE-9908 has demonstrated anti-tumor and anti-metastatic activity in preclinical models of breast and prostate cancer. Early clinical data in advanced solid tumors suggest the drug is well-tolerated with some signs of disease stabilization. However, when compared to other CXCR4 antagonists like Motixafortide and Ulocuplumab, the publicly available clinical efficacy data for CTCE-9908 is less mature and quantitative. Motixafortide and Ulocuplumab have shown promising response rates in combination therapies for pancreatic cancer and multiple myeloma, respectively. Plerixafor, while a potent CXCR4 antagonist, has a more established role in stem cell mobilization.
The preclinical data for CTCE-9908, particularly its effects on metastasis, are encouraging. However, the lack of robust clinical efficacy data makes a direct comparison of its clinical potential challenging. Further clinical development and data disclosure would be necessary to fully assess the therapeutic standing of CTCE-9908 in the landscape of CXCR4-targeted cancer therapies. This guide highlights the current state of knowledge and provides a framework for comparing these agents based on available scientific and clinical evidence.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. A Phase Ib/II Trial of the First-in-Class Anti-CXCR4 Antibody Ulocuplumab in Combination with Lenalidomide or Bortezomib Plus Dexamethasone in Relapsed Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase Ib/II Trial of the First-in-Class Anti-CXCR4 Antibody Ulocuplumab in Combination with Lenalidomide or Bortezomib plus Dexamethasone in Relapsed Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plerixafor is superior to conventional chemotherapy for first-line stem cell mobilisation, and is effective even in heavily pretreated patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and preliminary efficacy of plerixafor (Mozobil) in combination with chemotherapy and G-CSF: an open-label, multicenter, exploratory trial in patients with multiple myeloma and non-Hodgkin's lymphoma undergoing stem cell mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A CXCR4 antagonist CTCE-9908 inhibits primary tumor growth and metastasis of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CXCR4 peptide antagonist inhibits primary breast tumor growth, metastasis and enhances the efficacy of anti-VEGF treatment or docetaxel in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. Inhibition of CXCR4 by CTCE-9908 inhibits breast cancer metastasis to lung and bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting CXCR4 with CTCE-9908 inhibits prostate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of CXCR4 antagonist CTCE-9908 on prostate tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of CTCE-9908 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic anti-cancer effects observed when combining the CXCR4 antagonist CTCE-9908 with conventional chemotherapy agents. Drawing from preclinical studies, we present a comparative overview of its efficacy, detail the experimental methodologies used to assess synergy, and visualize the underlying molecular pathways.
Enhanced Anti-Tumor Efficacy: A Quantitative Comparison
The combination of CTCE-9908 with taxane-based chemotherapies, such as docetaxel (B913) and paclitaxel, has demonstrated significant synergistic effects in reducing tumor growth and metastasis in various cancer models. The data below summarizes key findings from preclinical studies.
| Cancer Model | Chemotherapy Agent | Treatment Group | Tumor Volume Reduction vs. Control | Reduction in Metastasis vs. Control | Reference |
| Breast Cancer (Transgenic Mouse Model) | Docetaxel | CTCE-9908 (50 mg/kg) + Docetaxel | 38% (p=0.02) greater than docetaxel alone | 75% (distant metastasis, p=0.009) | [1][2][3] |
| CTCE-9908 (50 mg/kg) alone | 45% (p=0.005) | - | [1] | ||
| Prostate Cancer (Murine Model) | Docetaxel | CTCE-9908 + Docetaxel (Consolidation) | Not specified | 47% reduction in metastatic area | [4] |
| CTCE-9908 + Docetaxel (Adjuvant) | Not specified | 34% reduction in metastatic area | [4] | ||
| Docetaxel alone | No significant change | No significant change | [4] | ||
| Breast Cancer (Xenograft Model) | - | CTCE-9908 (25 mg/kg) alone | 7-fold reduction at 5 weeks, 5-fold at 6 weeks | 9-fold reduction at 5 weeks, 20-fold at 6 weeks | [5] |
| Ovarian Cancer | Paclitaxel (Taxol) | CTCE-9908 + Paclitaxel | Additive cytotoxic effects observed | Not specified | [6] |
Deciphering the Synergy: Experimental Protocols
The synergistic relationship between CTCE-9908 and chemotherapy is typically evaluated through a combination of in vitro and in vivo experimental protocols.
In Vitro Synergy Assessment: The Chou-Talalay Method
This method provides a quantitative measure of drug interaction, determining whether the combination is synergistic, additive, or antagonistic.
1. Cell Culture and Drug Preparation:
-
Cancer cell lines (e.g., prostate, breast, ovarian) are cultured in appropriate media.
-
Stock solutions of CTCE-9908 and the chemotherapeutic agent (e.g., docetaxel) are prepared in a suitable solvent (e.g., water for CTCE-9908).
2. Dose-Response Assays:
-
Cells are seeded in 96-well plates and treated with a range of concentrations of each drug individually to determine their respective IC50 values (the concentration that inhibits 50% of cell growth).
-
Cell viability is assessed using assays such as MTT or CellTiter-Glo®.
3. Combination Studies:
-
Cells are treated with the two drugs in combination, typically at a constant ratio (e.g., based on their IC50 values).
-
A range of dilutions of the combination is tested.
4. Data Analysis:
-
The dose-effect data for single and combined drug treatments are analyzed using software like CompuSyn.
-
A Combination Index (CI) is calculated:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
An isobologram is generated to graphically represent the interaction.
In Vivo Tumor Growth Inhibition Studies
These studies assess the efficacy of the combination therapy in a living organism.
1. Animal Model:
-
Immunocompromised mice (e.g., nude or SCID) are typically used for xenograft models, where human cancer cells are implanted. Transgenic mouse models that spontaneously develop tumors are also utilized.[1][3]
2. Tumor Implantation:
-
Human cancer cells (e.g., PC-3 for prostate cancer, MDA-MB-231 for breast cancer) are injected subcutaneously or orthotopically into the mice.[5][7]
3. Treatment Regimens:
-
Once tumors reach a palpable size, mice are randomized into treatment groups:
-
Vehicle control
-
CTCE-9908 alone
-
Chemotherapy agent alone
-
CTCE-9908 in combination with the chemotherapy agent
-
-
Dosing can be administered in an adjuvant (chemotherapy followed by CTCE-9908) or consolidation (simultaneous or sequential) setting.[4]
-
CTCE-9908 is often administered subcutaneously, while chemotherapeutic agents are typically given intravenously or intraperitoneally.[5][8]
4. Monitoring and Endpoint Analysis:
-
Tumor volume is measured regularly using calipers.
-
Metastasis can be assessed through techniques like bioluminescent imaging if luciferase-expressing cancer cells are used.[5]
-
At the end of the study, tumors are excised and weighed. Histological analysis can be performed to assess for necrosis and angiogenesis.[7]
-
Survival analysis is also a key endpoint.[4]
Visualizing the Mechanisms of Synergy
The synergistic effect of CTCE-9908 and chemotherapy stems from their distinct but complementary mechanisms of action. CTCE-9908 targets the tumor microenvironment and pro-survival signaling, while chemotherapy directly induces cell death.
Experimental Workflow for In Vivo Synergy Assessment
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CXCR4 peptide antagonist inhibits primary breast tumor growth, metastasis and enhances the efficacy of anti-VEGF treatment or docetaxel in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. A CXCR4 antagonist CTCE-9908 inhibits primary tumor growth and metastasis of breast cancer. [vivo.weill.cornell.edu]
- 6. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of CXCR4 by CTCE-9908 inhibits breast cancer metastasis to lung and bone - PubMed [pubmed.ncbi.nlm.nih.gov]
CTCE-9908: A Comparative Analysis of its Efficacy Across Diverse Cancer Subtypes
For Immediate Release
[City, State] – December 16, 2025 – New comparative analyses of the investigational CXCR4 antagonist, CTCE-9908, reveal a varying landscape of efficacy across multiple cancer subtypes. This guide provides a comprehensive overview of the current preclinical data, comparing its performance against alternative therapies and detailing the experimental methodologies for researchers, scientists, and drug development professionals.
CTCE-9908 is a peptide antagonist of the C-X-C chemokine receptor 4 (CXCR4), which plays a crucial role in tumor progression, metastasis, and the tumor microenvironment. By blocking the interaction of CXCR4 with its ligand, CXCL12, CTCE-9908 aims to inhibit cancer cell migration, proliferation, and survival. This guide synthesizes available data on its effectiveness in ovarian, breast, prostate, melanoma, osteosarcoma, and esophageal cancers.
Mechanism of Action: The CXCL12/CXCR4 Axis
The CXCL12/CXCR4 signaling pathway is a key regulator of cell trafficking and homing. In the context of cancer, tumor cells can hijack this pathway to metastasize to distant organs where CXCL12 is highly expressed, such as the bone marrow, lungs, and liver. CTCE-9908 competitively binds to CXCR4, thereby inhibiting CXCL12-mediated signaling and its pro-tumorigenic effects.
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for CTCE 9908
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of CTCE 9908, a potent CXCR4 antagonist. Adherence to these protocols is critical to mitigate risks to personnel and the environment.
This compound is a peptide-based compound that acts as a CXCR4 antagonist, inducing mitotic catastrophe in cancer cells.[1] Due to its cytotoxic properties, all materials contaminated with this compound must be treated as hazardous waste.[2][3][4][5][6] While a specific Safety Data Sheet (SDS) was not found, the known biological activity of this compound necessitates handling it with care and following established guidelines for cytotoxic and research-grade peptide waste.[7]
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₈₆H₁₄₇N₂₇O₂₃ | [8][9] |
| Molecular Weight | 1927.27 g/mol | |
| Appearance | Solid Powder | [9] |
| Solubility | Soluble to 2 mg/mL in water. Also soluble in DMSO. | [8][9] |
| Storage Temperature | -20°C | |
| CAS Number | 1030384-98-5 | [8] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated waste involves a systematic approach to ensure safety and compliance. The following workflow should be strictly followed.
Experimental Protocols for Waste Handling
1. Waste Segregation:
At the point of generation, immediately segregate all waste contaminated with this compound into three distinct streams:
-
Solid Waste: This includes personal protective equipment (PPE) such as gloves, disposable lab coats, and any contaminated consumables like pipette tips, tubes, and absorbent paper.
-
Liquid Waste: This stream comprises unused or expired this compound solutions, as well as contaminated buffers and solvents.
-
Sharps Waste: Any item that can puncture skin, such as needles, syringes, and contaminated glass, falls into this category.
2. Waste Containment:
Proper containment is crucial to prevent exposure and environmental contamination.
-
Solid Waste: Collect in a designated, leak-proof container clearly labeled as "Cytotoxic Waste." The container should have a secure lid and be lined with a distinctive colored bag (often purple or yellow, check institutional guidelines).[6]
-
Liquid Waste: Use a dedicated, leak-proof, and chemically resistant container for all liquid waste. This container must be clearly labeled with "Cytotoxic Liquid Waste" and a list of its contents, including this compound and any solvents. Ensure the container is sealed when not in use.
-
Sharps Waste: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container. This container must also be labeled as "Cytotoxic Sharps."[3]
3. Storage and Final Disposal:
-
Storage: Store all cytotoxic waste containers in a designated, secure hazardous waste accumulation area away from general laboratory traffic. This area should be clearly marked.
-
Disposal: Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor. The primary method for the final disposal of cytotoxic waste is high-temperature incineration.[5]
Important Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its associated waste.[10]
-
Conduct all manipulations of solid this compound in a chemical fume hood to prevent inhalation of airborne particles.
-
In case of a spill, immediately notify your laboratory supervisor and follow your institution's established spill cleanup procedures for cytotoxic compounds.
-
Never dispose of this compound waste down the drain or in the regular trash.[7]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical waste. Always consult your institution's specific safety and disposal guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. danielshealth.ca [danielshealth.ca]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 5. m.youtube.com [m.youtube.com]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. CTCE-9908 | CXCR4 antagonist | Probechem Biochemicals [probechem.com]
- 10. peptide24.store [peptide24.store]
Essential Safety and Operational Guide for Handling CTCE 9908
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling.
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of CTCE 9908, a potent and selective CXCR4 antagonist used in research. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound. These recommendations are based on standard laboratory safety protocols for potent compounds.
| Protection Area | Required PPE | Specifications & Best Practices |
| Eye Protection | Safety Goggles or Face Shield | Must provide a complete seal around the eyes to protect against splashes and fine particles. A face shield should be used in conjunction with goggles when there is a significant risk of splashing. |
| Hand Protection | Nitrile or Neoprene Gloves | Double gloving is recommended. Gloves must be inspected for tears or holes before use and changed immediately if contaminated. Dispose of used gloves as hazardous waste. |
| Respiratory Protection | NIOSH-approved Respirator (N95 or higher) | Required when handling the powdered form of the compound or when there is a risk of aerosolization. Ensure proper fit testing and training before use. |
| Body Protection | Disposable Lab Coat or Gown | Must be fully buttoned or tied. Should be removed before leaving the laboratory area. Dispose of as hazardous waste if contaminated. |
| Foot Protection | Closed-toe Shoes | Shoes must fully cover the feet to protect against spills. |
Operational Plan: From Receipt to Use
Follow this step-by-step guidance for the safe handling of this compound throughout its lifecycle in the laboratory.
-
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (gloves and lab coat) when unpacking.
-
Verify the product identity and quantity against the order information.
-
Transport the sealed container to the designated storage area.
-
-
Preparation and Use:
-
All handling of this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to minimize inhalation exposure.
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.
-
When weighing the solid compound, use a containment balance or perform the task within a fume hood.
-
For reconstitution, slowly add the recommended solvent to the vial to avoid aerosolization.
-
Clearly label all solutions with the compound name, concentration, date, and responsible personnel.
-
-
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Follow the supplier's recommendations for storage temperature, typically -20°C or -80°C, to ensure stability.
-
Store in a secure location with restricted access.
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, including gloves, pipette tips, vials, and lab coats, must be disposed of in a designated hazardous waste container.
-
Solutions: Aqueous solutions containing this compound should be collected in a labeled hazardous waste container for proper disposal.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Emergency Procedures: Spill Response
In the event of a this compound spill, a prompt and systematic response is critical to mitigate risks. The following workflow outlines the necessary steps.
Caption: Step-by-step workflow for responding to a this compound spill.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
